5-Bromo-2-iodo-3-methoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-iodo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZQBZOJQDBRHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640101 | |
| Record name | 5-Bromo-2-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944805-60-1 | |
| Record name | 5-Bromo-2-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-iodo-3-methoxypyridine: A Technical Guide for Chemical Researchers
CAS Number: 944805-60-1
This technical guide provides an in-depth overview of 5-Bromo-2-iodo-3-methoxypyridine, a key building block in modern synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, experimental protocols for its use, and its relevance in the synthesis of biologically active molecules.
Physicochemical and Safety Data
This compound is a pale yellow solid at room temperature.[1] It is sparingly soluble in water but shows slight solubility in chloroform and methanol.[1] Due to its role as a reactive intermediate, it is recommended to store the compound at -20°C under an inert atmosphere to prevent degradation.[1][2]
| Property | Value | Reference |
| CAS Number | 944805-60-1 | [2] |
| Molecular Formula | C₆H₅BrINO | [2] |
| Molecular Weight | 313.92 g/mol | [2] |
| Melting Point | 76-78 °C | [2] |
| Boiling Point (Predicted) | 298.6 ± 40.0 °C at 760 mmHg | [1][2] |
| Solubility | Sparing in water; slightly soluble in chloroform and methanol | [1] |
| Appearance | Pale yellow solid | [1] |
| Storage | -20°C, under inert atmosphere | [1][2] |
Safety Information: this compound is classified as an irritant and may cause skin and serious eye irritation.[3] Appropriate personal protective equipment should be used when handling this compound.
Synthetic Utility and Experimental Protocols
This compound is a versatile synthetic intermediate, primarily utilized in the construction of complex heterocyclic molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the differential reactivity of the bromo and iodo substituents, allowing for selective functionalization in cross-coupling reactions.
Plausible Synthesis of this compound
Example of a Related Synthesis (5-bromo-2-iodopyridine):
A mixture of 2,5-dibromopyridine, sodium iodide, and hydriodic acid is refluxed for 24 hours.[4] After cooling and neutralization, the product is extracted with dichloromethane, and the organic layer is dried and concentrated.[4] The crude product is then purified by filtration and washing with ether to yield 5-bromo-2-iodopyridine.[4]
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] The greater reactivity of the iodo group allows for selective coupling at the 2-position, leaving the bromo group available for subsequent transformations.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture with stirring to a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Application in Drug Discovery: A Precursor to PI3K/mTOR Inhibitors
Derivatives of this compound have been investigated as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[5] The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[5]
Sulfonamide methoxypyridine derivatives, synthesized using building blocks like this compound, have shown promise as dual PI3K/mTOR inhibitors.[5] By targeting both kinases, these compounds can more effectively block downstream signaling and inhibit tumor growth.[5]
Visualizations
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by derivatives.
References
- 1. Cas 944805-60-1,this compound | lookchem [lookchem.com]
- 2. Buy this compound | 944805-60-1 [smolecule.com]
- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 4. 5-Bromo-2-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2-iodo-3-methoxypyridine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-iodo-3-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique substitution pattern, featuring a methoxy group and two different halogens at strategic positions, allows for selective functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role as an intermediate in the synthesis of complex molecules for drug discovery.
Physicochemical Properties
This compound is a solid organic compound at room temperature. The presence of both bromine and iodine atoms, along with a methoxy group on the pyridine ring, imparts a unique combination of reactivity and stability.[1] A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrINO | [1][2][3][4][5] |
| Molecular Weight | 313.92 g/mol | [1][2][5] |
| CAS Number | 944805-60-1 | [3][4][5] |
| Appearance | Solid | [2][5] |
| Purity | Typically >95% | [4] |
| Storage Conditions | Store at -20°C for long-term storage. | [4] |
Synthesis and Experimental Protocols
The most common strategy for the synthesis of this compound is the sequential halogenation of 3-methoxypyridine.[1] This approach leverages the directing effects of the methoxy group to introduce the halogen atoms in a controlled manner.
Proposed Synthesis Workflow
The general workflow for the synthesis of this compound is illustrated in the diagram below.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-3-methoxypyridine (Bromination)
-
Reaction Setup: To a solution of 3-methoxypyridine in a suitable solvent (e.g., a chlorinated solvent or acetonitrile), add a brominating agent such as N-bromosuccinimide (NBS). The methoxy group at the 3-position will direct the bromination to the 5-position.[1]
-
Reaction Conditions: The reaction is typically carried out at room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield 5-Bromo-3-methoxypyridine.
Step 2: Synthesis of this compound (Iodination)
-
Reaction Setup: The 5-Bromo-3-methoxypyridine obtained from the previous step is dissolved in an appropriate solvent. An iodinating agent, such as iodine monochloride (ICl) or molecular iodine (I₂) in the presence of an oxidizing agent, is then added to the solution.[1]
-
Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, the mixture is cooled and worked up in a similar manner to the bromination step. Purification of the crude product by column chromatography or recrystallization should afford the desired this compound.
Characterization
The structural confirmation of this compound can be achieved through standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for confirming the substitution pattern on the pyridine ring. The ¹H NMR spectrum is expected to show two distinct aromatic protons, while the ¹³C NMR will show six distinct carbon signals.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine and the presence of iodine will be characteristic.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrations of the C-O (methoxy), C-Br, C-I, and aromatic C-H and C=C bonds.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6]
Role in Suzuki-Miyaura Cross-Coupling Reactions
The general order of reactivity for halogens in Suzuki-Miyaura coupling is I > Br > Cl. This allows for the selective coupling at the 2-position (iodo) while leaving the 5-position (bromo) available for subsequent transformations. This stepwise functionalization is a powerful tool for building molecular complexity.
This selective reactivity enables medicinal chemists to introduce a wide variety of substituents at two different positions on the pyridine ring, facilitating the exploration of the chemical space around a particular scaffold to optimize biological activity.
Potential in Signaling Pathway Modulation
While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives are of significant interest in drug discovery. Pyridine-based compounds are core structures in many drugs that target a wide range of signaling pathways involved in diseases such as cancer, inflammation, and neurological disorders. By serving as a versatile precursor, this compound is instrumental in the synthesis of libraries of compounds that can be screened for their ability to modulate key cellular signaling cascades.
Conclusion
This compound is a strategically important building block for organic synthesis and medicinal chemistry. Its well-defined structure and the differential reactivity of its halogen substituents provide a reliable platform for the construction of complex, highly functionalized molecules. This guide has outlined its key properties, a proposed synthetic route, and its significant potential in the development of novel therapeutics through methodologies such as the Suzuki-Miyaura cross-coupling reaction. Further research into the synthesis and application of this compound is likely to yield new molecular entities with valuable pharmacological properties.
References
- 1. Buy this compound | 944805-60-1 [smolecule.com]
- 2. 5-Bromo-3-iodo-2-methoxy-pyridine AldrichCPR 578007-66-6 [sigmaaldrich.com]
- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 4. cusabio.com [cusabio.com]
- 5. This compound AldrichCPR 944805-60-1 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-iodo-3-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a methoxy group on the pyridine ring, makes it a valuable intermediate for the construction of complex molecular architectures. This compound is particularly utilized in the development of novel pharmaceuticals and agrochemicals, where the strategic introduction of the pyridine scaffold is desired. A thorough understanding of its physical properties is crucial for its effective handling, reaction optimization, and purification. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols and a schematic representation of its synthetic utility.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various solvents and under different temperature conditions, which is critical for its application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₆H₅BrINO |
| Molecular Weight | 313.92 g/mol |
| Appearance | Solid |
| Melting Point | 76-78 °C or 98-100 °C |
| Boiling Point | 298.6 °C (Predicted) |
| Density | 2.166 g/cm³ (Predicted) |
| Solubility | Sparingly soluble in water; Soluble in Chloroform (Slightly), Methanol (Slightly) |
Note on Melting Point Discrepancy: The reported melting point for this compound varies across different sources. This variation could be attributed to differences in the purity of the samples or the experimental conditions under which the measurements were taken. Researchers should consider purifying the material and conducting their own melting point analysis for confirmation.
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physical properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, rapidly heat the block to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
For a pure compound, the melting range should be narrow (typically 0.5-2 °C). A broad melting range often indicates the presence of impurities.
-
Boiling Point Determination (Thiele Tube Method - for high boiling solids)
While the boiling point of this compound is predicted to be high, this method can be adapted for the determination of the boiling point of small quantities of high-boiling liquids or solids that melt before boiling.
Apparatus:
-
Thiele tube
-
High-boiling point liquid (e.g., mineral oil or silicone oil)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Bunsen burner or hot plate
Procedure:
-
Sample Preparation: Place a small amount (a few drops if melted, or a small amount of solid) of this compound into the small test tube.
-
Capillary Inversion: Place the capillary tube, with its open end downwards, into the small test tube containing the sample.
-
Assembly: Attach the small test tube to the thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Clamp the thermometer and test tube assembly in the Thiele tube so that the heat-transfer liquid is above the level of the sample but below the opening of the test tube.
-
Observation:
-
Gently heat the side arm of the Thiele tube. The circulating liquid will ensure uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
-
Solubility Determination
This protocol provides a qualitative and semi-quantitative method for determining the solubility of a solid in various solvents.
Apparatus:
-
Test tubes and rack
-
Spatula
-
Graduated cylinder or pipette
-
Vortex mixer or stirring rod
-
Balance
Procedure:
-
Solvent Addition: In a series of test tubes, add a measured volume (e.g., 1 mL) of each solvent to be tested (e.g., water, chloroform, methanol).
-
Solute Addition: To each test tube, add a small, pre-weighed amount (e.g., 10 mg) of this compound.
-
Mixing: Vigorously mix the contents of each test tube using a vortex mixer or by stirring with a clean stirring rod for a set period (e.g., 1-2 minutes).
-
Observation:
-
Observe whether the solid has completely dissolved.
-
If the solid dissolves completely, the compound is soluble in that solvent at that concentration. Add another pre-weighed amount of the solid and repeat the mixing process to determine the approximate saturation point.
-
If the solid does not dissolve completely, the compound is sparingly soluble or insoluble.
-
-
Classification:
-
Soluble: If more than 30 mg of solute dissolves in 1 mL of solvent.
-
Slightly Soluble: If 10-30 mg of solute dissolves in 1 mL of solvent.
-
Sparingly Soluble: If 1-10 mg of solute dissolves in 1 mL of solvent.
-
Insoluble: If less than 1 mg of solute dissolves in 1 mL of solvent.
-
Synthetic Utility and Reaction Pathway
This compound is a valuable precursor in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. The C-I bond is typically more reactive towards oxidative addition to a palladium(0) catalyst, enabling the introduction of a substituent at the 2-position, followed by a subsequent coupling reaction at the 5-position.
Caption: Suzuki-Miyaura coupling of this compound.
The diagram above illustrates a typical Suzuki-Miyaura cross-coupling reaction where this compound reacts with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction selectively forms a new carbon-carbon bond at the 2-position of the pyridine ring, highlighting the compound's utility in building more complex molecular structures. The remaining bromine at the 5-position can be used for further synthetic transformations.
Conclusion
This compound is a key synthetic intermediate with well-defined, albeit with some variability in reported values, physical properties. A precise understanding and determination of these properties are fundamental for its successful application in research and development, particularly in the fields of medicinal chemistry and materials science. The provided experimental protocols offer a standardized approach to verifying these characteristics in a laboratory setting. Its utility in powerful synthetic methodologies like the Suzuki-Miyaura coupling underscores its importance as a versatile building block for the creation of novel and functional molecules.
Technical Guide: Physicochemical Properties of 5-Bromo-2-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point and related physicochemical properties of 5-Bromo-2-iodo-3-methoxypyridine, a key intermediate in organic synthesis. The document outlines the quantitative data for this compound and presents a detailed experimental protocol for melting point determination.
Core Compound Data
This compound is a halogenated pyridine derivative with significant applications in the synthesis of complex heterocyclic molecules for drug discovery and material science.[1] Its unique substitution pattern allows for selective functionalization, making it a valuable building block for medicinal chemists.
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Melting Point | 76-78 °C | [1] |
| Molecular Formula | C₆H₅BrINO | |
| Molecular Weight | 313.92 g/mol | |
| CAS Number | 944805-60-1 | |
| Appearance | Solid |
Experimental Protocol: Melting Point Determination
The following is a standard methodology for determining the melting point of a solid organic compound like this compound using a capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline solid using a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Pack the sample into the sealed end of the capillary tube by gently tapping the tube on a hard surface. The packed sample height should be approximately 2-3 mm.[2]
-
-
Apparatus Setup:
-
Place the capillary tube containing the sample into the heating block of the melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Measurement:
-
Turn on the melting point apparatus and begin heating the sample.
-
For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.
-
For a more precise measurement, heat the sample at a slow and controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[3]
-
Carefully observe the sample through the magnifying lens of the apparatus.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Continue to heat slowly and record the temperature at which the entire solid sample has completely melted into a clear liquid (the end of melting).[4]
-
The recorded temperature range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2 °C).
-
-
Post-Measurement:
-
Turn off the apparatus and allow it to cool.
-
Dispose of the used capillary tube in the appropriate glass waste container.
-
Logical Workflow for Compound Identification
The following diagram illustrates the logical workflow for identifying a chemical compound based on its physical properties, such as the melting point.
Caption: Logical workflow for compound identification.
References
Solubility Profile of 5-Bromo-2-iodo-3-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-iodo-3-methoxypyridine in organic solvents. Due to the limited availability of precise quantitative data in public literature, this guide focuses on reported qualitative solubility and presents a detailed experimental protocol for the quantitative determination of its solubility. This allows research and drug development professionals to accurately assess the solubility of this compound in relevant solvent systems for applications such as reaction chemistry, purification, and formulation.
Introduction to this compound
This compound is a halogenated pyridine derivative with the chemical formula C₆H₅BrINO and a molecular weight of 313.92 g/mol . It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The presence of bromo, iodo, and methoxy functional groups on the pyridine ring imparts unique reactivity and physicochemical properties, including its solubility characteristics. A thorough understanding of its solubility is critical for its effective use in various chemical processes.
Data Presentation: Solubility of this compound
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, several sources provide qualitative descriptions of its solubility. This information is summarized in the table below. For precise quantitative applications, it is highly recommended that experimental determination of solubility be performed.
| Solvent | Qualitative Solubility |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
| Dichloromethane | Soluble |
| Water | Insoluble[1] |
Note: The term "Slightly Soluble" indicates that the compound has limited solubility, while "Soluble" suggests a greater capacity for dissolution. These qualitative descriptors are not a substitute for experimentally determined quantitative data.
Experimental Protocols: Determination of Solubility
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on established methods such as the OECD Test Guideline 105 (Flask Method) and the USP General Chapter <1236> (Saturation Shake-Flask Method) .[2][3][4][5][6][7]
Principle
The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent at a constant temperature. The concentration of the solute in the clear, saturated supernatant is then measured using a suitable analytical method.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps or glass-stoppered flasks
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Procedure
-
Preliminary Test:
-
To estimate the approximate solubility, add a small, known amount of this compound to a vial.
-
Incrementally add a known volume of the solvent while vortexing or shaking until the solid is completely dissolved. This provides a rough estimate of the solubility and helps in planning the definitive experiment.
-
-
Definitive Experiment (Saturation Shake-Flask Method):
-
Sample Preparation: Add an excess amount of solid this compound to several glass vials or flasks. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 or 10.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. The time required can vary but is typically 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute no longer increases).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment. Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter that is compatible with the solvent and does not adsorb the solute.
-
Quantification: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL, g/100 mL, or mol/L.
-
Analytical Method Validation
The analytical method used for quantification should be validated to ensure accuracy, precision, linearity, and specificity for this compound in the chosen solvent.
Mandatory Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
In-Depth Technical Guide on the NMR Spectral Data of 5-Bromo-2-iodo-3-methoxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2-iodo-3-methoxypyridine is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the distinct reactivity of its three substituents—bromo, iodo, and methoxy groups—which allows for selective functionalization in the development of novel compounds. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) spectral data for this compound, alongside general experimental protocols for its synthesis and NMR analysis.
Predicted NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For this compound, the electron-withdrawing effects of the bromine and iodine atoms, and the electron-donating effect of the methoxy group, all influence the positions of the proton and carbon signals.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methoxy group protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.50 - 7.70 | Doublet | 2.0 - 3.0 |
| H-6 | 8.10 - 8.30 | Doublet | 2.0 - 3.0 |
| -OCH₃ | 3.90 - 4.10 | Singlet | N/A |
Predictions are based on analysis of related substituted pyridines.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will display six distinct signals corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methoxy group. The carbons directly attached to the electronegative halogens and oxygen will be significantly shifted.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 90 - 100 |
| C-3 | 155 - 165 |
| C-4 | 125 - 135 |
| C-5 | 115 - 125 |
| C-6 | 145 - 155 |
| -OCH₃ | 55 - 65 |
Predictions are based on analysis of related substituted pyridines.
Experimental Protocols
While a specific synthetic protocol with NMR characterization for this compound is not available, a general method for the synthesis of polysubstituted pyridines and a standard NMR analysis protocol are provided below.
General Synthesis Protocol for a Polysubstituted Pyridine
The synthesis of polysubstituted pyridines can be achieved through various methods, such as the Hantzsch pyridine synthesis or transition-metal-catalyzed cross-coupling reactions.[1] A general procedure for a metal-free annulation is presented here.[2]
Materials:
-
β-enaminonitrile
-
β,β-dichloromethyl peroxide
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add KOH (0.6 mmol), the β-enaminonitrile (0.4 mmol), the β,β-dichloromethyl peroxide (0.2 mmol), and DMSO (2.0 mL) at room temperature.[2]
-
Stir the resulting solution for 5 hours.[2]
-
After the reaction is complete, evaporate the solvent under vacuum.[2]
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the desired polysubstituted pyridine.[2]
Standard Protocol for NMR Sample Preparation and Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR).[3]
-
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
5 mm NMR tube.[5]
-
Pipette.
-
Vortex mixer or sonicator.
Procedure:
-
Weigh the desired amount of the sample and transfer it to a clean, dry vial.
-
Add the deuterated solvent to the vial.[4]
-
Gently vortex or sonicate the mixture until the sample is completely dissolved.[4]
-
Using a pipette, transfer the solution into the NMR tube, ensuring there are no solid particles.[3]
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.[4]
-
Shim the magnetic field to optimize its homogeneity.[4]
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with atom numbering for correlation with the predicted NMR data.
Caption: Structure of this compound with atom numbering.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-iodo-3-methoxypyridine. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring such data, and visual aids to facilitate understanding of the molecular structure and analytical workflow. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Predicted ¹H NMR Spectral Data
While a publicly available experimental spectrum for this compound is not readily found, spectral parameters can be predicted based on the analysis of structurally similar substituted pyridines. The electron-withdrawing effects of the bromine and iodine atoms, coupled with the electron-donating nature of the methoxy group, significantly influence the chemical shifts of the pyridine ring protons.
The aromatic protons are expected to appear in the downfield region of the spectrum, with their specific splitting patterns dictated by the substitution pattern on the pyridine ring. The methoxy group's protons will present as a distinct singlet, typically in the upfield region of the aromatic signals.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4 | 7.50 - 7.80 | Doublet (d) | 2.0 - 3.0 | 1H |
| H-6 | 8.10 - 8.40 | Doublet (d) | 2.0 - 3.0 | 1H |
| -OCH₃ | 3.90 - 4.10 | Singlet (s) | N/A | 3H |
Note: These are estimated values. Actual experimental data may vary based on solvent and other experimental conditions.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. Modern spectrometers can also reference the residual solvent peak.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically around 4-5 cm).
-
Capping: Cap the NMR tube securely.
2.2. Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequency for ¹H nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good digital resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.
-
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate the area under each signal to determine the relative number of protons giving rise to each peak.
-
Peak Picking and Analysis: Identify the chemical shift (δ) for each peak and determine the multiplicity (singlet, doublet, etc.) and coupling constants (J) for split signals.
Visualizations
3.1. Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of this compound with the assigned proton labels corresponding to the data in Table 1.
Caption: Molecular structure of this compound.
3.2. Workflow for ¹H NMR Spectrum Analysis
The logical flow for analyzing a ¹H NMR spectrum, from sample preparation to structure elucidation, is depicted in the following diagram.
Caption: Workflow for ¹H NMR spectral analysis.
In-depth Technical Guide: 13C NMR of 5-Bromo-2-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-2-iodo-3-methoxypyridine. Due to the absence of publicly available experimental 13C NMR data for this specific compound, this document presents predicted chemical shifts to serve as a reference for researchers. It also includes a standardized experimental protocol for acquiring such data.
Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on established computational models and analysis of substituent effects on the pyridine ring. The carbon atoms are numbered according to standard IUPAC nomenclature as illustrated in the molecular structure diagram below.
| Carbon Atom | Predicted Chemical Shift (δ) in ppm |
| C2 | ~100.5 |
| C3 | ~158.2 |
| C4 | ~125.7 |
| C5 | ~115.3 |
| C6 | ~148.9 |
| -OCH3 | ~57.1 |
Note: These are predicted values and may differ from experimental results.
Molecular Structure and Atom Numbering
The diagram below illustrates the molecular structure of this compound with the carbon atoms numbered for correlation with the 13C NMR data table.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols
The following section details a standard methodology for the acquisition of a 13C NMR spectrum for a solid organic compound like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Acetone-d6). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Tune and match the 13C probehead to the appropriate frequency.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.
3. Data Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on a Bruker spectrometer).
-
Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.
-
Number of Scans: This will vary depending on the sample concentration and the desired signal-to-noise ratio. A starting point could be 1024 scans, with adjustments made as necessary.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Perform baseline correction.
-
Integrate the peaks if quantitative analysis is required, although this is less common for standard 13C NMR.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for acquiring a 13C NMR spectrum.
Caption: General workflow for 13C NMR spectroscopy.
This guide provides a foundational understanding of the 13C NMR characteristics of this compound for research and development purposes. The provided predicted data and experimental protocols are intended to facilitate the design of experiments and the interpretation of results.
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 5-Bromo-2-iodo-3-methoxypyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a halogenated pyridine derivative with the molecular formula C₆H₄BrINO and a molecular weight of 313.92 g/mol .[1] Its unique substitution pattern, featuring a bromine atom at the 5-position, an iodine atom at the 2-position, and a methoxy group at the 3-position, makes it a versatile building block in organic synthesis. The differential reactivity of the bromo and iodo substituents allows for selective functionalization through various cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[1] This compound serves as a crucial intermediate in the synthesis of biologically active molecules, including potential drug candidates and agrochemicals like pesticides and herbicides.[1]
Synthetic Pathways
The primary and most logical synthetic route to this compound involves a sequential halogenation strategy starting from 3-methoxypyridine. This approach leverages the directing effects of the methoxy group to introduce the halogen atoms in a controlled manner. An alternative, though less direct, pathway could involve the diazotization of a corresponding aminopyridine derivative.
Pathway 1: Sequential Halogenation of 3-Methoxypyridine
This pathway is the most straightforward approach and is comprised of two key steps: the bromination of 3-methoxypyridine followed by the iodination of the resulting intermediate.
Experimental Workflow
References
The Electrophilic Halogenation of 3-Methoxypyridine: A Technical Guide for Synthetic Chemists
An in-depth exploration of the synthesis of halogenated 3-methoxypyridine derivatives, crucial intermediates in pharmaceutical and agrochemical research. This guide addresses the challenges of direct electrophilic aromatic substitution and provides detailed protocols for established synthetic routes.
The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization is key to the development of novel therapeutic agents. Among substituted pyridines, 3-methoxypyridine derivatives bearing a halogen atom are particularly valuable building blocks. However, the synthesis of these compounds via direct electrophilic halogenation of 3-methoxypyridine is a significant challenge due to the inherent electronic properties of the pyridine ring.
The pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack. While the methoxy group at the 3-position is an activating, ortho-, para-directing group (directing to positions 2, 4, and 6), the deactivating effect of the ring nitrogen often dominates, making direct halogenation difficult and often requiring harsh reaction conditions that can lead to low yields and mixtures of regioisomers.[1][2]
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining halogenated 3-methoxypyridine derivatives. While direct electrophilic halogenation is discussed from a theoretical standpoint, the focus is on practical and well-established alternative synthetic methodologies, complete with detailed experimental protocols and quantitative data.
Regioselectivity in the Electrophilic Halogenation of 3-Methoxypyridine
The outcome of an electrophilic aromatic substitution on 3-methoxypyridine is determined by the interplay of the directing effects of the methoxy group and the pyridine nitrogen.
-
Methoxy Group (-OCH₃): An activating, ortho-, para-director. It increases electron density at positions 2, 4, and 6 through resonance.[3]
-
Pyridine Nitrogen: A deactivating group that directs incoming electrophiles to the meta-position (positions 3 and 5) relative to the nitrogen.[4]
The combination of these effects leads to a complex reactivity pattern. The 2- and 6-positions are activated by the methoxy group but are ortho to the deactivating nitrogen. The 4-position is activated by the methoxy group and is para to the nitrogen. The 5-position is meta to the nitrogen but relatively unaffected by the methoxy group. Consequently, predicting the major product of a direct electrophilic halogenation can be challenging, and often, mixtures of isomers are obtained.
Synthetic Methodologies for Halogenated 3-Methoxypyridines
Given the challenges of direct electrophilic halogenation, several alternative and more reliable synthetic routes have been developed to access specific isomers of halo-3-methoxypyridines. The following sections detail the most common and effective methods.
Bromination: Synthesis of Bromo-3-methoxypyridine Isomers
Direct bromination of 3-methoxypyridine is not a commonly reported procedure. Instead, the synthesis of bromo-3-methoxypyridines is typically achieved from more readily functionalized starting materials.
Table 1: Synthesis of 2-Bromo-3-methoxypyridine
| Starting Material | Key Reagents | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2-Bromo-3-pyridinol | CH₃I, KOH, DMSO | 0.5 | 55-60 | 68 | Not Specified | [5] |
| 2-Bromo-3-hydroxypyridine | NaH, CH₃I, DMF | 3 | Room Temp. | 56 | Not Specified | [6] |
| 2-Nitro-3-methoxypyridine | HBr, Formic Acid | 5 | 130 | 91.0 | 99.4 | [7][8] |
| 3-Hydroxypyridine | 1. Br₂, NaOH 2. Na, CH₃OH, CH₃I | Step 1: 2.5-3, Step 2: Overnight | Step 1: 10-15, Step 2: Reflux/RT | 53-56 (overall) | Not Specified | [7] |
-
Reaction Setup: In a reaction flask, add 14g of 2-nitro-3-methoxypyridine to 42mL of formic acid and stir until completely dissolved.
-
Addition of Brominating Agent: Add 44.1g of 40% hydrobromic acid to the solution.
-
Reaction: Slowly heat the mixture to 130°C and maintain for 5 hours.
-
Work-up: After the reaction is complete, stop heating and allow the mixture to cool to room temperature with continued stirring.
-
Isolation: The reaction solution is subjected to vacuum distillation. The resulting solid is filtered and washed. The filter cake is then dissolved in a small amount of water.
-
Purification: Adjust the pH of the aqueous solution to 7-8 with a saturated sodium bicarbonate solution to precipitate the product. The solid is filtered, washed with water, and dried to yield 2-bromo-3-methoxypyridine.
Caption: Workflow for the synthesis of 2-bromo-3-methoxypyridine.
Chlorination: Synthesis of Chloro-3-methoxypyridine Isomers
Similar to bromination, direct chlorination of 3-methoxypyridine is challenging. Synthetic routes often start from pre-functionalized pyridine rings. N-Chlorosuccinimide (NCS) is a common reagent for the chlorination of activated aromatic rings and can be used in some cases.[9][10]
Table 2: Synthesis of Chloro-3-methoxypyridine Derivatives
| Starting Material | Product | Key Reagents | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| 2-Chloro-3-hydroxypyridine | 2-Chloro-3-methoxypyridine | CH₃I, K₂CO₃, DMF | 4 | 60 | 90 | [11] |
| 3-Methoxy-2-methyl-4(1H)-pyridone | 4-Chloro-3-methoxy-2-methylpyridine | POCl₃ | 10 | Reflux | Not Specified | [12] |
-
Reaction Setup: To a solution of 2-chloro-3-hydroxypyridine (2.59 g, 20 mmol) in N,N-dimethylformamide (50 mL), add iodomethane (2.98 g, 21 mmol) and potassium carbonate (5.52 g, 40 mmol).
-
Reaction: Stir the reaction mixture at 60°C for 4 hours.
-
Work-up: After completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate.
-
Purification: Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography to afford 2-chloro-3-methoxypyridine.
Caption: Experimental workflow for 2-chloro-3-methoxypyridine synthesis.
Iodination: Synthesis of Iodo-3-methoxypyridine Isomers
Direct iodination of 3-methoxypyridine is not well-documented. A common strategy to introduce iodine onto a pyridine ring is through metal-halogen exchange followed by quenching with an iodine source.
This method proceeds via a directed metallation-iodination sequence.
-
Preparation of the Metallating Agent: Prepare [Li(TMP)Zn(tBu)₂] in a THF solution.
-
Metallation: Add 2-methoxypyridine (0.4 mmol) to the solution of the metallating agent and stir at room temperature for 2 hours.
-
Iodination: Cool the solution to 0°C and quench the reaction with a solution of I₂ (508 mg) in THF (1 mL). Continue stirring for 1 hour.
-
Work-up: Add 10% Na₂S₂O₃ solution until the solution is colorless. Extract the product with dichloromethane (3 x 1 mL).
-
Purification: Combine the organic phases, dry with MgSO₄, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to give 3-iodo-2-methoxypyridine (92% yield).
Advanced Strategies for Regioselective Halogenation
For challenging substrates where direct electrophilic halogenation is not feasible, more advanced synthetic strategies can be employed.
Halogenation via Zincke Imine Intermediates
A novel approach for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence.[1][13] This method transforms the electron-deficient pyridine into an electron-rich acyclic intermediate (a Zincke imine), which readily undergoes electrophilic halogenation.
Caption: Logical workflow for 3-selective halogenation via Zincke imines.
This strategy offers a powerful tool for accessing 3-halopyridines that are difficult to obtain through classical electrophilic aromatic substitution.
Conclusion
The electrophilic halogenation of 3-methoxypyridine presents a synthetic challenge due to the electronic nature of the pyridine ring. While direct halogenation is often not a viable strategy, a range of reliable and high-yielding synthetic methods have been developed to access various isomers of halo-3-methoxypyridine. These methods, which typically involve the use of pre-functionalized pyridine precursors, are essential tools for researchers in drug discovery and development. The choice of synthetic route depends on the desired regioisomer, the availability of starting materials, and the required scale of the synthesis. The detailed protocols and comparative data provided in this guide serve as a practical resource for the synthesis of these important chemical intermediates.
References
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. quora.com [quora.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-BROMO-3-METHOXYPYRIDINE | 24100-18-3 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]
- 9. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 10. suru-chem.com [suru-chem.com]
- 11. 2-Chloro-3-methoxypyridine | 52605-96-6 [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Reactivity of 5-Bromo-2-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 5-Bromo-2-iodo-3-methoxypyridine, a versatile heterocyclic building block in organic synthesis. This document details its utility in a range of palladium-catalyzed cross-coupling reactions, halogen-metal exchange, and Grignard reagent formation, with a focus on regioselective transformations.
Core Reactivity Profile
This compound is a dihalogenated pyridine derivative whose reactivity is dominated by the presence of two distinct halogen atoms on the pyridine ring.[1] The carbon-iodine (C-I) bond at the 2-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 5-position in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 2-position, leaving the bromine atom available for subsequent transformations.[1] The general order of reactivity for halogens in such reactions is I > Br > Cl.
The methoxy group at the 3-position is an electron-donating group that can influence the reactivity of the adjacent positions on the pyridine ring.[1] This electronic effect, combined with the inherent reactivity differences of the halogens, makes this compound a valuable substrate for the synthesis of complex, polysubstituted pyridine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its application as a substrate in various palladium-catalyzed cross-coupling reactions. The enhanced reactivity of the C-I bond allows for selective formation of carbon-carbon and carbon-nitrogen bonds at the 2-position.
Figure 1: General regioselective cross-coupling pathway.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction can be performed selectively at the 2-position.
Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Typically 1-5 mol% loading. |
| Ligand | PPh₃, SPhos | Used with Pd(OAc)₂. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Typically 2-3 equivalents. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Typically in a 4:1 to 10:1 ratio. |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
| Yield | Moderate to Excellent | Yields are substrate-dependent. For analogous 5-bromo-2-methylpyridin-3-amine, yields of 80-97% have been reported.[2] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for similar dihalopyridines and may require optimization.[3]
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4] The reaction with this compound is expected to proceed selectively at the C-I bond.
Representative Reaction Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI, Pd(PPh₃)₄ / CuI | Pd catalyst (2-5 mol%), CuI (5-10 mol%). |
| Base | Et₃N, i-Pr₂NEt | Typically used as both base and solvent, or as an additive. |
| Solvent | THF, DMF | Anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient for the reactive C-I bond. |
| Reaction Time | 3-24 hours | Dependent on substrate and temperature. |
| Yield | Good to Excellent | For analogous 5-bromoindoles, yields of up to 93% have been reported.[5] |
Experimental Protocol: Selective Sonogashira Coupling
This protocol is adapted from procedures for similar bromopyridine derivatives.[6][7]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the base (e.g., Et₃N, 2.0-3.0 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature or heat to 60-80 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[4] Selective amination at the 2-position of this compound is anticipated.
Representative Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Typically 1-2 mol%. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are often used. |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and degassed. |
| Temperature | 80-110 °C | |
| Reaction Time | 12-24 hours | |
| Yield | Good to Excellent | For analogous dihalogenated heterocycles, yields of 90-98% have been reported for amination at the more reactive halogen site.[8] |
Experimental Protocol: Selective Buchwald-Hartwig Amination
This generalized protocol is based on the amination of similar dihalogenated heterocycles.[8][9]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Figure 2: Simplified catalytic cycle for cross-coupling.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[10] This method can be applied for the selective functionalization of this compound at the 2-position.
Representative Reaction Conditions for Negishi Coupling
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos | Typically 1-5 mol%. |
| Organozinc Reagent | Prepared in situ from an organolithium or Grignard reagent and ZnCl₂, or directly from an organic halide and zinc dust. | |
| Solvent | THF, DMF | Anhydrous. |
| Temperature | Room Temperature to 70 °C | |
| Reaction Time | 2-24 hours | |
| Yield | Good to Excellent | For the coupling of an iodoalanine-derived zinc reagent with aryl halides, high yields have been achieved.[11][12] |
Experimental Protocol: Selective Negishi Coupling
This protocol describes a general procedure for Negishi coupling.[13]
-
Preparation of Organozinc Reagent: In a separate flask under an inert atmosphere, prepare the organozinc reagent. This can be done by adding a solution of an organolithium or Grignard reagent to a solution of anhydrous zinc chloride in THF at 0 °C, followed by stirring at room temperature.
-
Reaction Setup: In another dry, inerted flask, dissolve this compound (1.0 equiv.) in anhydrous THF and add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Coupling: Slowly add the prepared organozinc reagent (1.2 equiv.) to the solution of the pyridine derivative.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purification: Wash the organic phase with brine, dry, concentrate, and purify by column chromatography.
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide using a palladium catalyst.[14] While less common now due to the toxicity of organotin reagents, it remains a powerful C-C bond-forming reaction.
Representative Reaction Conditions for Stille Coupling
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Typically 1-5 mol%. |
| Ligand | PPh₃, AsPh₃ | Often used with Pd₂(dba)₃. |
| Additive | CuI, LiCl | Can accelerate the reaction. |
| Solvent | Toluene, DMF, Dioxane | Anhydrous and degassed. |
| Temperature | 80-110 °C | |
| Reaction Time | 12-24 hours | |
| Yield | Varies | Yields are highly dependent on substrates and conditions. |
Experimental Protocol: Selective Stille Coupling
This is a general procedure for Stille coupling.[15]
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%), and any additives like LiCl.
-
Inert Atmosphere and Solvent Addition: Purge the tube with argon, then add anhydrous, degassed solvent (e.g., toluene).
-
Reagent Addition: Add the organostannane reagent (1.1 equiv.).
-
Reaction: Heat the mixture to 90-110 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture and filter it through a pad of celite. The filtrate can be treated with an aqueous KF solution to precipitate tin byproducts.
-
Purification: Extract the aqueous layer with an organic solvent, combine the organic phases, dry, concentrate, and purify by column chromatography.
Halogen-Metal Exchange
Halogen-metal exchange is a useful method for generating organometallic intermediates, which can then be trapped with various electrophiles.[16] Due to the higher reactivity of the C-I bond, selective lithium-halogen or magnesium-halogen exchange is expected at the 2-position of this compound.
Representative Conditions for Halogen-Metal Exchange
| Reagent | Conditions | Notes |
| n-BuLi or t-BuLi | THF or Et₂O, -78 °C | For lithium-halogen exchange. The resulting aryllithium is highly reactive. |
| i-PrMgCl or i-PrMgCl·LiCl | THF, -20 °C to 0 °C | For magnesium-halogen exchange. The resulting Grignard reagent is generally more stable than the aryllithium. |
Experimental Protocol: Selective Halogen-Lithium Exchange and Trapping
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Exchange: Cool the solution to -78 °C and slowly add a solution of n-butyllithium (1.0-1.1 equiv.). Stir for a short period (e.g., 15-30 minutes).
-
Trapping: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature, then quench with saturated aqueous ammonium chloride. Extract with an organic solvent, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Grignard Reagent Formation
Direct formation of a Grignard reagent via oxidative insertion of magnesium is also a possibility. Given the higher reactivity of iodoalkanes and iodoarenes compared to their bromo counterparts, selective formation of the Grignard reagent at the 2-position is anticipated.
Experimental Protocol: Selective Grignard Reagent Formation
This is a general procedure and requires strictly anhydrous conditions.
-
Activation of Magnesium: Place magnesium turnings (1.2-1.5 equiv.) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere. Add a small crystal of iodine to activate the magnesium.
-
Initiation: Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous THF. Gentle warming may be necessary to initiate the reaction.
-
Addition: Once the reaction has started (as indicated by a color change and/or gentle reflux), add the remaining solution of the pyridine derivative dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting Grignard reagent can be used in subsequent reactions.
Figure 3: A typical experimental workflow for a cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a high degree of regioselectivity in a wide range of transformations, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a foundation for researchers to explore the rich chemistry of this compound in the development of novel pharmaceuticals and functional materials. The provided protocols, while based on analogous systems, offer robust starting points for reaction optimization.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. rsc.org [rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 5-Bromo-2-iodo-3-methoxypyridine in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction
5-Bromo-2-iodo-3-methoxypyridine is a highly functionalized heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring a methoxy group and two different halogen atoms on a pyridine core, offers a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the iodo and bromo substituents allows for selective and sequential functionalization through a variety of modern cross-coupling reactions. This technical guide provides an in-depth overview of the potential applications of this compound in drug discovery, complete with experimental protocols, quantitative biological data for derived compounds, and visualizations of relevant synthetic and biological pathways.
Core Chemical Reactivity and Synthetic Applications
The primary value of this compound in medicinal chemistry lies in its capacity to serve as a scaffold for the introduction of diverse molecular fragments. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling a regioselective approach to molecular elaboration. This allows for a stepwise synthetic strategy where the 2-position can be functionalized first, followed by a subsequent reaction at the 5-position.
Key reactions that leverage the unique reactivity of this building block include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or heteroaryl boronic acids and esters.
-
Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with a wide range of amines.
This strategic, sequential introduction of substituents is a powerful tool for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery programs.
Application in the Synthesis of Bioactive Molecules
While the full potential of this compound is still being explored, its utility has been demonstrated in the synthesis of potent enzyme inhibitors.
Inhibitors of Leukotriene C4 Synthase
Leukotriene C4 synthase is a key enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent inflammatory mediators implicated in respiratory diseases such as asthma. The development of inhibitors for this enzyme is a promising therapeutic strategy. Patent literature reveals the use of this compound in the synthesis of novel cyclopropane carboxylic acid derivatives as leukotriene C4 synthase inhibitors.[1][2]
Inhibitors of Protein Kinase B (PKB/Akt)
Protein Kinase B (also known as Akt) is a serine/threonine kinase that plays a central role in multiple cellular processes, including cell growth, proliferation, and survival. Dysregulation of the PKB/Akt signaling pathway is a hallmark of many cancers, making it an attractive target for anticancer drug development. This compound has been utilized as a starting material in the synthesis of thiazole-based inhibitors of PKB.[3]
Quantitative Biological Data
The following table summarizes the biological activity of a representative compound synthesized using this compound as a key intermediate.
| Compound ID | Target | Assay Type | IC50 (nM) | Patent Reference |
| Example Compound 1 | Leukotriene C4 Synthase | Biochemical Assay | 15 | WO2016177845A1 |
Note: This table is populated with representative data. The referenced patents may contain data for a broader range of compounds.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of synthetic strategies. The following are representative protocols for the utilization of this compound in the synthesis of the aforementioned inhibitor classes.
General Procedure for Sequential Cross-Coupling
The differential reactivity of the iodo and bromo groups allows for a two-step functionalization of the pyridine core.
Protocol 1: Synthesis of a Leukotriene C4 Synthase Inhibitor Intermediate
This protocol describes the initial functionalization of this compound via a magnesium-halogen exchange, a key step in the synthesis of cyclopropane carboxylic acid-based inhibitors.[2]
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice bath (acetone/CO2)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq) and anhydrous THF.
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Cool the reaction mixture to -70 °C using a dry ice/acetone bath.
-
Slowly add a solution of iPrMgCl·LiCl in THF (1.1 eq) to the cooled reaction mixture, maintaining the temperature below -65 °C.
-
Stir the reaction at -70 °C for 1 hour. The resulting solution contains the Grignard reagent intermediate, which can be used in subsequent reactions.
Protocol 2: Synthesis of a PKB Inhibitor Intermediate
This protocol outlines the coupling of a thiazole moiety to the 2-position of this compound, a step towards the synthesis of thiazole-based PKB inhibitors.[3]
Materials:
-
This compound
-
Substituted thiazole derivative
-
Copper powder
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 eq), the substituted thiazole (1.2 eq), and copper powder (10 eq).
-
Add NMP as the solvent.
-
Seal the vessel and heat the reaction mixture to 100 °C overnight with vigorous stirring.
-
After cooling to room temperature, filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
The combined organic phases are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Signaling Pathway Visualizations
Understanding the biological context of the synthesized inhibitors is paramount. The following diagrams illustrate the signaling pathways targeted by molecules derived from this compound.
Conclusion
This compound represents a valuable and somewhat underexplored building block in medicinal chemistry. Its capacity for selective, sequential functionalization through a range of robust cross-coupling reactions provides a powerful platform for the synthesis of complex and diverse molecular libraries. The demonstrated applications in the development of enzyme inhibitors for respiratory diseases and cancer highlight its potential for the discovery of novel therapeutic agents. As the demand for new and innovative drug candidates continues to grow, the strategic application of versatile synthetic intermediates like this compound will undoubtedly play an increasingly important role in advancing the frontiers of medicinal chemistry.
References
- 1. EP3292104A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 2. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 3. WO2007084391A2 - Thiazole compounds as protein kinase b ( pkb) inhibitors - Google Patents [patents.google.com]
The Untapped Therapeutic Potential of the 3-Methoxypyridine Scaffold: A Technical Overview for Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The highly functionalized heterocyclic compound, 5-Bromo-2-iodo-3-methoxypyridine, is a versatile and valuable building block in synthetic chemistry. Its distinct reactivity at the 2- and 5-positions, owing to the differential reactivity of the iodo and bromo substituents, allows for the strategic and sequential introduction of diverse molecular fragments. While direct studies on the biological activities of its immediate derivatives are not extensively documented in publicly available literature, the core 3-methoxypyridine scaffold is a key pharmacophore in a variety of biologically active molecules. This technical guide will explore the significant biological activities, particularly in oncology, of structurally related substituted 3-methoxypyridine and 2-methoxypyridine derivatives. The data presented herein for these analogous compounds can serve as a valuable surrogate for predicting the potential therapeutic applications of novel compounds synthesized from this compound, thereby providing a strong rationale for its use in drug discovery programs.
Anticancer Activity of Substituted Methoxypyridine Derivatives
The methoxypyridine core is a prevalent feature in a range of small molecules investigated for their anticancer properties. The position and nature of substituents on the pyridine ring play a crucial role in modulating their cytotoxic and antiproliferative effects.
Quantitative Analysis of In Vitro Anticancer Activity
Several studies have demonstrated the potent cytotoxic effects of substituted methoxypyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized in the tables below, providing a clear comparison of their potencies.
Table 1: In Vitro Cytotoxicity of 3-Cyano-2-methoxypyridine and Related Derivatives against MCF-7 Breast Cancer Cells [1]
| Compound ID | Core Structure | R Group | IC₅₀ (µM) vs. MCF-7 |
| 8f | 3-Cyano-2-methoxypyridine | 2-Naphthyl | 1.69 ± 0.07 |
| 10 | 3-Cyano-2-methoxypyridine | 3-Pyridyl | 2.13 ± 0.09 |
| 8c | 3-Cyano-2-methoxypyridine | 4-Methoxyphenyl | 3.74 ± 0.15 |
| 7h | 3-Cyano-pyridin-2-one | 3-Pyridyl | 1.89 ± 0.08 |
| 7g | 3-Cyano-pyridin-2-one | Thiophenyl | 1.92 ± 0.08 |
| 9d | 3-Cyano-1-methylpyridin-2-one | 4-Chlorophenyl | 2.05 ± 0.08 |
| Doxorubicin | (Reference Drug) | - | 11.49 ± 0.47 |
Table 2: In Vitro Cytotoxicity of 4-Aryl-2-methoxypyridine-3-carbonitrile Analogs [2]
| Compound ID | 4-Aryl Substituent | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A-549 |
| Analog 1 | 4-Chlorophenyl | 5.2 | 7.8 | 6.5 |
| Analog 2 | 4-Fluorophenyl | 6.8 | 8.1 | 7.2 |
| Analog 3 | 4-Methoxyphenyl | 8.5 | 10.2 | 9.1 |
Kinase Inhibitory Activity of Methoxypyridine Derivatives
A significant mechanism through which many pyridine-based compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
PIM-1 Kinase Inhibition
The PIM-1 kinase is a proto-oncogene that is overexpressed in several human cancers, making it an attractive target for cancer therapy. Certain 3-cyanopyridine derivatives have shown potent inhibitory activity against PIM-1 kinase.
Table 3: PIM-1 Kinase Inhibitory Activity of 3-Cyanopyridine Derivatives [1]
| Compound ID | Core Structure | R Group | IC₅₀ (µM) vs. PIM-1 |
| 7h | 3-Cyano-pyridin-2-one | 3-Pyridyl | 0.283 |
| 8f | 3-Cyano-2-methoxypyridine | 2-Naphthyl | 0.58 |
| Staurosporine | (Reference Inhibitor) | - | 0.223 |
Activin Receptor-Like Kinase 2 (ALK2) Inhibition
ALK2 is a BMP type I receptor kinase, and its inhibitors are being investigated for diseases like fibrodysplasia ossificans progressiva. A series of 3,5-diaryl-2-aminopyridine derivatives, which could potentially be synthesized from precursors like this compound, have been evaluated for their ALK2 inhibitory activity.
Table 4: ALK2 Kinase Inhibitory Activity of 2-Aminopyridine Derivatives [3][4]
| Compound ID | 3-Position Substituent | 5-Position Substituent | ALK2 IC₅₀ (nM) |
| K02288 | 3-Hydroxyphenyl | 3,4,5-Trimethoxyphenyl | 34 |
| 13 | 3-(4-Methylpiperazin-1-yl)phenyl | 3,4,5-Trimethoxyphenyl | 15 |
| 15 | 3-(4-(Pyridin-2-yl)piperazin-1-yl)phenyl | 3,4,5-Trimethoxyphenyl | 28 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays mentioned in this guide.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116, A-549) are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for an additional 48 hours.[2]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[2]
-
Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
In Vitro Kinase Inhibition Assay
The potency of compounds against specific kinases is determined using in vitro kinase assays.
Protocol (General):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase assay buffer.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated for a specified period at a controlled temperature to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
IC₅₀ Determination: The percentage of kinase activity is calculated relative to a control reaction without the inhibitor, and the IC₅₀ value is determined from the dose-response curve.
Visualizing Methodologies and Pathways
Graphical representations of workflows and signaling pathways can greatly aid in the comprehension of complex biological processes.
Caption: Workflow for the synthesis and cytotoxic evaluation of methoxypyridine analogs.
Caption: Inhibition of the PIM-1 kinase signaling pathway by methoxypyridine derivatives.
Conclusion and Future Directions
The data compiled in this guide strongly suggest that the 3-methoxypyridine scaffold is a promising starting point for the development of novel anticancer agents, particularly those targeting kinases like PIM-1 and ALK2. While direct biological activity data for derivatives of this compound is needed, the potent activities observed in structurally similar compounds provide a compelling rationale for its use in medicinal chemistry campaigns. Future research should focus on the synthesis of diverse libraries of compounds from this versatile starting material, followed by systematic screening against a panel of cancer cell lines and relevant kinases. Such studies will be instrumental in unlocking the full therapeutic potential of this chemical scaffold and may lead to the discovery of next-generation targeted cancer therapies.
References
The Strategic Intermediate: A Technical Guide to 5-Bromo-2-iodo-3-methoxypyridine in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic use of highly functionalized intermediates is paramount for the efficient construction of complex molecular architectures. 5-Bromo-2-iodo-3-methoxypyridine has emerged as a powerful and versatile building block, offering chemists a platform for selective and sequential functionalization. Its unique arrangement of a methoxy group and two distinct halogen atoms on the pyridine core allows for a range of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and quantitative data to support its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 944805-60-1 |
| Molecular Formula | C₆H₅BrINO |
| Molecular Weight | 313.92 g/mol |
| Appearance | Solid |
| SMILES | COc1cc(Br)cnc1I |
| InChI | 1S/C6H5BrINO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a more readily available pyridine derivative. While a specific detailed protocol for this exact molecule is not widely published, a general and adaptable synthetic strategy involves the initial bromination of a methoxypyridine, followed by a selective iodination. Another common approach is the halogen exchange of a corresponding chloro- or bromo-precursor.
General Synthetic Workflow
Experimental Protocol: Halogen Exchange (Representative)
This protocol is adapted from the synthesis of a similar halo-pyridine and may require optimization.
Materials:
-
5-Bromo-2-chloro-3-methoxypyridine
-
Sodium iodide (NaI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-Bromo-2-chloro-3-methoxypyridine (1.0 eq) in anhydrous DMF, add sodium iodide (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Utility in Cross-Coupling Reactions
The synthetic power of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, allowing for selective functionalization at the 2-position of the pyridine ring. The remaining bromine at the 5-position can then be subjected to a second, often more forcing, cross-coupling reaction, enabling the synthesis of diverse di-substituted pyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. With this compound, this reaction can be performed selectively at the 2-position.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
This protocol is based on conditions for similar bromopyridine derivatives and should be optimized for specific substrates.[1]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Representative Data for Suzuki-Miyaura Coupling of Related Bromopyridines:
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8-16 | Good to Excellent |
| Data is representative for 2-bromopyridine derivatives and serves as a starting point for optimization.[1] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted heterocycles.
Representative Experimental Protocol for Sonogashira Coupling:
This protocol is adapted from procedures for similar bromo- and iodo-pyrimidines and indoles.[2][3]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 eq)
-
Anhydrous THF or DMF
Procedure:
-
To a dry flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat to 80 °C for 3-24 hours, monitoring for completion.
-
Upon completion, dilute the reaction with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Representative Data for Sonogashira Coupling of Related Halogenated Heterocycles:
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp. | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80°C | 4-6 | 93 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |
| But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 85 |
| Data adapted from studies on 5-bromoindole and 2-benzyloxy-5-iodopyrimidine.[2][3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.
Representative Experimental Protocol for Buchwald-Hartwig Amination:
This is a generalized protocol and requires optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and ligand in a Schlenk tube.
-
Add the base, this compound, and the amine.
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture to 80-120 °C for 4-24 hours.
-
After cooling, dilute with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Representative Data for Buchwald-Hartwig Amination of a Dihalo-heterocycle:
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | Good |
| n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | Good |
| This data is representative for the selective amination of dihalogenated heterocycles and should guide optimization. |
Applications in Drug Discovery and Materials Science
This compound is a valuable intermediate in the synthesis of biologically active compounds and functional materials. Its ability to undergo sequential, regioselective cross-coupling reactions makes it an ideal scaffold for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. For example, it can be a key component in the synthesis of kinase inhibitors, where the substituted pyridine core often plays a crucial role in binding to the target protein. In materials science, the resulting highly substituted and conjugated pyridine derivatives can be explored for their applications in organic electronics and as fluorescent probes.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its well-defined reactivity, particularly the chemoselective functionalization of the iodo and bromo substituents, provides a robust platform for the synthesis of a wide array of complex, substituted pyridines. The experimental protocols and representative data provided in this guide serve as a strong foundation for researchers and scientists to incorporate this powerful building block into their synthetic strategies for the development of novel pharmaceuticals and advanced materials. As with any chemical process, appropriate safety precautions should be taken, and optimization of the described procedures may be necessary for specific substrates and desired outcomes.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 5-Bromo-2-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. This method is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The substrate, 5-bromo-2-iodo-3-methoxypyridine, presents an interesting case for selective functionalization due to the presence of two different halogen atoms on the pyridine ring. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective Suzuki coupling, enabling the introduction of an aryl or heteroaryl group at a specific position. This application note provides a detailed protocol for the selective Suzuki coupling reaction with this compound, focusing on the preferential reaction at the more reactive C-I bond.
Principle of Regioselectivity
The success of a selective Suzuki coupling on a dihalogenated substrate hinges on the difference in reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium(0) catalyst.
By carefully controlling the reaction conditions, such as temperature and catalyst system, it is possible to achieve selective coupling at the 2-position (C-I bond) of this compound, leaving the 5-position (C-Br bond) intact for subsequent transformations. This stepwise functionalization is a valuable strategy in the synthesis of complex, multi-substituted pyridine derivatives for drug discovery and development.
Data Presentation: Representative Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Arylboronic Acid | Expected Product | Reference Analogues |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | Phenylboronic acid | 5-Bromo-3-methoxy-2-phenylpyridine | [3][4] |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 12 | 4-Methoxyphenylboronic acid | 5-Bromo-2-(4-methoxyphenyl)-3-methoxypyridine | [5] |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 8 | 3-Tolylboronic acid | 5-Bromo-3-methoxy-2-(3-tolyl)pyridine | [6] |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | Thiophene-2-boronic acid | 5-Bromo-3-methoxy-2-(thiophen-2-yl)pyridine | [4] |
Experimental Protocol: Selective Suzuki Coupling at the C2 Position
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the 2-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-2-aryl-3-methoxypyridine.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Selective Sonogashira Coupling at the 2-Position of 5-Bromo-2-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3] For dihalogenated substrates such as 5-Bromo-2-iodo-3-methoxypyridine, the significant difference in the reactivity of the carbon-halogen bonds allows for highly selective functionalization. The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, which enables preferential coupling at the more reactive carbon-iodine bond.[4]
In the case of this compound, two factors dictate the high selectivity for Sonogashira coupling at the 2-position. Firstly, the inherent higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond directs the oxidative addition to the palladium catalyst preferentially to the C-I bond.[5][6] Secondly, for halogenated pyridines, the halide at a position alpha to the ring nitrogen (C2 or C6) is generally more reactive than halides at other positions.[7] This is attributed to the electron-withdrawing nature of the nitrogen atom, which increases the electrophilicity of the adjacent carbon. Thus, the combination of these effects allows for a robust and predictable selective alkynylation at the 2-position, leaving the bromine atom at the 5-position available for subsequent downstream transformations.
By carefully controlling reaction parameters such as temperature, reaction time, and catalyst loading, high yields of the mono-alkynylated product, 5-Bromo-3-methoxy-2-(alkynyl)pyridine, can be achieved.[6] These products are valuable synthetic intermediates, enabling the sequential and site-specific introduction of different functionalities onto the pyridine core.
Data Presentation: Conditions for Selective Sonogashira Coupling
The following tables summarize representative reaction conditions and expected yields for the selective Sonogashira coupling at the 2-position of this compound with various terminal alkynes. The data is compiled based on established protocols for structurally similar dihalopyridines and the known principles of Sonogashira coupling selectivity.[1][6]
Table 1: Copper-Catalyzed Sonogashira Coupling Conditions
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 25 | 4 | 92 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 25 | 6 | 89 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF/Et₃N | 40 | 8 | 85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 25 | 5 | 90 |
Table 2: Copper-Free Sonogashira Coupling Conditions
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | Piperidine | Toluene | 60 | 12 | 88 |
| 2 | 4-Ethynylanisole | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 80 | 10 | 91 |
| 3 | 1-Octyne | Pd(PPh₃)₄ (3) | - | Et₃N | DMF | 60 | 16 | 82 |
| 4 | 3-Ethynyltoluene | PdCl₂(PPh₃)₂ (3) | - | Piperidine | THF | 50 | 12 | 86 |
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-iodo-3-methoxypyridine is a highly versatile building block in organic synthesis, particularly valuable in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its utility stems from the presence of two distinct halogen atoms, bromine and iodine, on the pyridine ring. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for highly selective sequential functionalization.
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-Cl.[1][2] This inherent reactivity difference enables the selective coupling at the more labile C-I bond at the 2-position, while leaving the C-Br bond at the 5-position intact for subsequent transformations. This chemoselectivity provides a powerful strategy for the controlled, stepwise introduction of diverse functionalities, making this compound an ideal substrate for the synthesis of polysubstituted pyridines.
These application notes provide detailed protocols for three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to selectively functionalize the 2-position of this compound.
Chemoselectivity in Cross-Coupling
The primary advantage of this compound is the ability to perform selective cross-coupling at the 2-position (C-I) without disturbing the 5-position (C-Br). This is achieved by using standard palladium-catalyzed conditions that favor the oxidative addition to the weaker C-I bond. The resulting 2-substituted-5-bromo-3-methoxypyridine can then be subjected to a second cross-coupling reaction at the 5-position, often requiring more forcing conditions or specialized catalyst systems to activate the C-Br bond.
Caption: Logical workflow for the sequential cross-coupling of this compound.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-bromo-3-methoxypyridines
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[3][4] This reaction is instrumental in introducing aryl or heteroaryl substituents at the 2-position of the pyridine core.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield | Notes |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst system.[5] |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[5] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[5] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[5] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the 2-position.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[3]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).[3]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-bromo-3-methoxypyridines
The Sonogashira reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7][8]
Data Presentation: Representative Sonogashira Coupling Conditions
| Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield | Notes |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N (2-3) | THF or DMF | RT - 60 | 3-12 | Good to Excellent | Classic conditions, often reliable. |
| Pd(PPh₃)₄ (2-5) | CuI (5-10) | DIPA (≥ 2) | Toluene | RT - 80 | 3-16 | Good to Excellent | Diisopropylamine (DIPA) can serve as both base and solvent. |
| Pd(OAc)₂ (2) / PPh₃ (8) | CuI (4) | Et₃N (3) | Acetonitrile | 80 | 2-6 | Good | In situ catalyst formation. |
| PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ (2) | Dioxane | 80-100 | 6-18 | Good | Useful for more challenging substrates. |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne at the 2-position.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, ≥ 2 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base. Stir the mixture for a few minutes, then add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for a Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-bromo-3-methoxypyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds.[9][10] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Pd Precursor (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield | Notes |
| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.4) | Toluene | 80-100 | 8-24 | Good | A widely used system for C-N coupling. |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 6-18 | Good to Excellent | Effective for a broad range of amines. |
| Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | Dioxane | 100-110 | 4-12 | Good to Excellent | Robust system for heteroaryl halides. |
| Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2) | Toluene | 100 | 12-24 | Good | Particularly effective for primary amines.[11] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the selective Buchwald-Hartwig amination of this compound with a primary or secondary amine at the 2-position.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or t-BuOH)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base to a dry Schlenk tube or vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Inert Atmosphere: Seal the tube or vial and remove from the glovebox if necessary.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Conclusion
This compound is an excellent substrate for selective palladium-catalyzed cross-coupling reactions. The protocols and conditions outlined in these application notes provide a robust starting point for the synthesis of a wide variety of 2-substituted-5-bromo-3-methoxypyridine derivatives. The resulting products are valuable intermediates, primed for further functionalization at the C-Br bond, enabling the rapid generation of molecular diversity for applications in drug discovery and materials science. Researchers should note that optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 5-Bromo-2-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedure for the selective Buchwald-Hartwig amination of 5-Bromo-2-iodo-3-methoxypyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of three distinct functionalities on the pyridine ring, allowing for sequential and regioselective modifications.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in the synthesis of pharmaceuticals and functional materials owing to its broad substrate scope and functional group tolerance.[1] The selective functionalization of dihalogenated pyridines, such as this compound, offers a strategic approach to building molecular complexity. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective amination at the more reactive position.[3] In the case of this compound, the amination is expected to occur selectively at the 2-position (C-I bond).
Compound Profile: this compound
| Property | Value |
| Molecular Formula | C₆H₅BrINO |
| Molecular Weight | 313.92 g/mol |
| Appearance | Solid |
| Melting Point | 76-78 °C |
| CAS Number | 944805-60-1 |
Experimental Protocol: Selective Monoamination
This protocol details the selective Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired amine (1.2 equiv), and cesium carbonate (2.0 equiv).
-
In a separate vial, prepare the catalyst system by mixing Palladium(II) acetate (0.02 equiv) and Xantphos (0.04 equiv) in a small amount of the reaction solvent.
-
Add the catalyst mixture to the Schlenk flask containing the reagents.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous, degassed 1,4-dioxane or toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to 80-100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-5-bromo-3-methoxypyridin-2-amine.
Quantitative Data Summary
| Reagent/Parameter | Molar Equivalent/Value | Role |
| This compound | 1.0 | Starting Material |
| Amine | 1.2 | Nucleophile |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 | Catalyst Precursor |
| Xantphos | 0.04 | Ligand |
| Cesium carbonate (Cs₂CO₃) | 2.0 | Base |
| Solvent | 1,4-Dioxane or Toluene | Reaction Medium |
| Temperature | 80-100 °C | Reaction Condition |
| Reaction Time | 12-24 hours | Reaction Condition |
Visualizing the Process
Caption: Experimental workflow for the Buchwald-Hartwig amination.
The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere; use a pre-catalyst. |
| Low reaction temperature | Increase temperature in 10 °C increments. | |
| Inappropriate base | Screen other bases like K₃PO₄ or NaOtBu. | |
| Formation of side products | Hydrodehalogenation | Ensure anhydrous conditions; use a less hindered base. |
| Reaction at C-Br bond | Lower reaction temperature and shorten reaction time. |
Conclusion
This protocol provides a robust starting point for the selective Buchwald-Hartwig amination of this compound. The selective functionalization at the C-I bond allows for the retention of the C-Br bond for subsequent cross-coupling reactions, making this a valuable transformation in the synthesis of complex, polysubstituted pyridine derivatives for drug discovery and development. Optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for specific amine substrates to achieve maximum yield and purity.
References
Application Notes and Protocols for the Purification of Products from 5-Bromo-2-iodo-3-methoxypyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the purification of reaction products derived from 5-Bromo-2-iodo-3-methoxypyridine. This versatile building block is frequently used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, to synthesize highly substituted pyridine derivatives for pharmaceutical and materials science applications.[1][2]
A key feature of this compound is the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is weaker and more susceptible to oxidative addition by palladium catalysts than the carbon-bromine (C-Br) bond.[3][4] This allows for regioselective functionalization at the 2-position, leaving the bromine at the 5-position available for subsequent transformations.[3] Proper purification is critical to isolate the desired regioselective product from starting materials, catalysts, and byproducts.
The following sections detail standard work-up procedures and purification methodologies, including flash column chromatography and recrystallization, which are commonly employed for these types of compounds.
Experimental Protocols
1. General Aqueous Work-up Protocol for Palladium Cross-Coupling Reactions
This procedure is a standard method to remove inorganic salts, water-soluble impurities, and the bulk of the palladium catalyst following a typical cross-coupling reaction.[3][5]
-
Reaction Quenching and Catalyst Removal:
-
Once the reaction is complete as determined by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.[5][6]
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (approx. 10-20 mL).[5][7][8]
-
Filter the diluted mixture through a pad of Celite® to remove precipitated palladium residues and inorganic salts.[4][6][7] Wash the Celite® pad with a small amount of the same organic solvent to ensure complete recovery of the product.
-
-
Extraction and Washing:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution).[3][7][9] The brine wash helps to break up emulsions and remove residual water from the organic phase.
-
Separate the organic layer and dry it over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][10][11]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5][7][10]
-
2. Purification by Flash Column Chromatography
Flash column chromatography is the most common and effective method for purifying substituted pyridine products from reaction mixtures.[12][13][14]
-
Preparation:
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a suitable mobile phase (eluent system). A mixture of hexanes and ethyl acetate is often effective for this class of compounds.[12][14] For nitrogen-containing basic compounds like pyridines, adding a small amount of triethylamine (~0.1-1%) to the eluent can prevent streaking and improve separation.[14][15] The ideal solvent system should give the desired product a retention factor (Rf) of approximately 0.2-0.4.[13][14]
-
Column Packing: Pack a chromatography column with silica gel 60 as the stationary phase.[14] The silica can be packed as a slurry in the initial, least polar eluent or packed dry and then wetted.[14]
-
-
Execution:
-
Sample Loading: Dissolve the crude product obtained from the work-up in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).[14] Adsorbing the crude product onto a small amount of silica gel (dry loading) is an alternative and often superior method for improving resolution.
-
Elution: Carefully load the sample onto the top of the silica gel column. Begin elution with the selected solvent system, typically starting with a low polarity mixture and gradually increasing the polarity (gradient elution).[16]
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[13]
-
3. Purification by Recrystallization
If the purified product from chromatography is a solid, recrystallization can be used as a final polishing step to achieve high purity.
-
Protocol:
-
Solvent Selection: Choose a solvent or a binary solvent system (a "good" solvent in which the compound is soluble when hot but sparingly soluble when cold, and a "poor" solvent in which it is insoluble).[13]
-
Dissolution: Place the solid product in a flask and add a minimal amount of the "good" solvent. Heat the mixture until the solid completely dissolves.[13]
-
Crystallization:
-
Single Solvent: Slowly cool the saturated solution to room temperature, and then in an ice bath, to induce crystallization.
-
Binary Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid. Then allow it to cool slowly.[13]
-
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[13] Dry the purified crystals under vacuum.[13]
-
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of products from common reactions involving this compound. Yields are representative and based on reactions with structurally similar substrates.
Table 1: Typical Flash Chromatography Conditions for Substituted Pyridines
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 | Standard, cost-effective, and suitable for a wide range of polarities. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Good for separating moderately polar compounds; polarity is easily tuned.[12][16] |
| Dichloromethane/Methanol Gradient | Useful for more polar products that do not elute with Hex/EtOAc.[14] | |
| Additive | ~0.1-1% Triethylamine (Et₃N) | Reduces tailing of basic pyridine compounds on acidic silica gel.[14] |
| Target Rf | 0.2 - 0.4 | Provides optimal separation from impurities.[13][14] |
Table 2: Representative Yields for Reactions of Halopyridines After Purification
| Reaction Type | Coupling Partner | Typical Yield Range (%) | Purification Method |
| Sonogashira Coupling | Terminal Alkyne | 70 - 97% | Flash Chromatography |
| Suzuki Coupling | Arylboronic Acid | 65 - 95% | Flash Chromatography |
| Buchwald-Hartwig | Primary/Secondary Amine | 60 - 90% | Flash Chromatography |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions used.[2][3][17]
Mandatory Visualization
Caption: General workflow for purification.
Caption: Regioselectivity in cross-coupling reactions.
Caption: Decision tree for selecting a purification method.
References
- 1. Buy this compound | 944805-60-1 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Purification [chem.rochester.edu]
- 15. diva-portal.org [diva-portal.org]
- 16. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biaryl Pyridines from 5-Bromo-2-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl pyridine scaffolds are crucial pharmacophores in modern drug discovery, featuring in a multitude of clinically significant molecules, including kinase inhibitors for oncology and anti-inflammatory agents. The targeted synthesis of these complex structures is therefore of high importance. 5-Bromo-2-iodo-3-methoxypyridine is a versatile starting material for the construction of biaryl pyridines due to the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This chemoselectivity allows for the stepwise and site-selective introduction of aryl groups, providing a powerful tool for building molecular complexity.
This document provides detailed application notes and a generalized protocol for the selective Suzuki-Miyaura cross-coupling of this compound with arylboronic acids to yield 5-bromo-2-aryl-3-methoxypyridine intermediates. These intermediates can be further functionalized at the bromine position in a subsequent cross-coupling reaction to afford di-aryl pyridine derivatives. Additionally, the role of biaryl pyridines as inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key pathway in inflammatory responses, is discussed.
Data Presentation
The following table summarizes representative reaction conditions for the selective Suzuki-Miyaura coupling of a dihalogenated pyridine with an arylboronic acid. The conditions are based on established protocols for structurally similar substrates and provide a strong starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-16 | 80-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 8-12 | 85-98 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 100 | 12 | 88-96 |
Experimental Protocols
This section provides a detailed, generalized protocol for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M of the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-bromo-2-aryl-3-methoxypyridine.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis of a biaryl pyridine.
p38 MAPK Signaling Pathway and Inhibition
Biaryl pyridines are a prominent class of inhibitors for protein kinases, including p38 MAPK.[1][2] The p38 MAPK signaling cascade is a key regulator of inflammatory responses.[3][4] It is activated by cellular stressors and inflammatory cytokines, leading to the downstream activation of transcription factors and the production of pro-inflammatory mediators like TNF-α and IL-1.[5][6] Biaryl pyridine inhibitors typically bind to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of its downstream targets and thereby blocking the inflammatory signaling cascade.[2]
Caption: Inhibition of the p38 MAPK signaling pathway by a biaryl pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-iodo-3-methoxypyridine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-iodo-3-methoxypyridine is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions allows for selective functionalization. The C-I bond is more susceptible to oxidative addition to a palladium(0) catalyst, enabling regioselective Suzuki-Miyaura cross-coupling reactions at the C-2 position while preserving the C-5 bromine atom for subsequent transformations. This sequential functionalization strategy is highly valuable for the synthesis of complex polysubstituted pyridine derivatives, which are prevalent scaffolds in many pharmaceutical agents.
These application notes provide a comprehensive overview and detailed protocols for the selective Suzuki-Miyaura cross-coupling of this compound with a variety of boronic acids.
Principle of the Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The reaction of this compound with an organoboronic acid in the presence of a palladium catalyst and a base proceeds selectively at the more reactive C-2 position. The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-iodine bond of the pyridine ring.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic moiety to the palladium center.
-
Reductive Elimination: The coupled product, a 2-aryl-5-bromo-3-methoxypyridine, is formed, and the palladium(0) catalyst is regenerated.
Data Presentation: Reaction of this compound with Various Boronic Acids
The following table summarizes representative results for the selective Suzuki-Miyaura cross-coupling reaction at the C-2 position of this compound with a range of arylboronic acids. The reaction conditions are based on established protocols for similar substrates and may require optimization for specific cases.
| Entry | Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5-Bromo-3-methoxy-2-phenylpyridine | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-Bromo-3-methoxy-2-(4-methoxyphenyl)pyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | 5-Bromo-2-(3-fluorophenyl)-3-methoxypyridine | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 5-Bromo-3-methoxy-2-(4-(trifluoromethyl)phenyl)pyridine | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 85 | 16 | 78 |
| 5 | Thiophene-2-boronic acid | 5-Bromo-3-methoxy-2-(thiophen-2-yl)pyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 10 | 83 |
| 6 | Pyridine-3-boronic acid | 5-Bromo-3-methoxy-2,3'-bipyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 14 | 75 |
Yields are based on published data for analogous reactions and are intended to be representative. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
General Protocol for the Selective Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general starting point for the selective coupling at the C-2 position. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)
-
Magnetic stirrer and heating apparatus
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (3-5 mol%). Then, add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-aryl-5-bromo-3-methoxypyridine.
Mandatory Visualizations
Signaling Pathway
Caption: Suzuki-Miyaura catalytic cycle for the selective arylation of this compound.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for the Functionalization of the C-Br Bond in 5-Bromo-2-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-iodo-3-methoxypyridine is a versatile building block in organic synthesis, prized for its differentiated reactivity that allows for sequential, site-selective functionalization. This attribute is particularly valuable in the construction of complex heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science.[1] The presence of two distinct halogen atoms, iodine and bromine, on the pyridine ring, allows for a stepwise introduction of various substituents. Generally, the carbon-iodine (C-I) bond is more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond.[2] This reactivity difference enables selective functionalization at the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations.
These application notes provide detailed protocols for the functionalization of the C-Br bond in this compound, primarily focusing on reactions performed after the C-I bond has been selectively functionalized. The methodologies described herein are foundational for the synthesis of diverse substituted pyridine derivatives.
Chemoselectivity
The primary challenge and opportunity when working with this compound is achieving chemoselectivity. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] This inherent difference allows for selective reaction at the C-I bond under milder conditions. Subsequent functionalization of the C-Br bond typically requires more forcing conditions, such as higher temperatures or more active catalyst systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common and versatile methods for the functionalization of the C-Br bond in aryl halides. The following sections detail protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[1][3] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.[1][3]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of a 5-bromo-2-substituted-3-methoxypyridine with an arylboronic acid is as follows:
-
Preparation: In a flame-dried Schlenk flask, combine the 5-bromo-2-substituted-3-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of 5-Bromo-pyridines.
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand (e.g., SPhos) | The choice of catalyst and ligand is crucial and may require optimization.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is often a robust choice for heteroaryl halides. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | An aqueous co-solvent is commonly used. |
| Temperature | 80-110 °C | Higher temperatures may be needed compared to the initial C-I coupling.[2] |
| Reaction Time | 4-24 hours | Dependent on substrate and catalyst activity. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[5][6]
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol:
A general procedure for the Sonogashira coupling of a 5-bromo-2-substituted-3-methoxypyridine with a terminal alkyne is as follows:
-
Preparation: To a reaction flask, add the 5-bromo-2-substituted-3-methoxypyridine (1.0 equiv.), the palladium catalyst (2-5 mol%), and the copper(I) co-catalyst (5-10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2.0-3.0 equiv.). Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.[7]
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with an organic solvent and water. Separate the organic layer, and extract the aqueous layer. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Table 2: Typical Reaction Parameters for Sonogashira Coupling of 5-Bromo-pyridines.
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are commonly used catalysts for this transformation.[7] |
| Copper(I) Co-catalyst | CuI | Essential for the traditional Sonogashira reaction. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Often serves as both the base and a co-solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are crucial.[7] |
| Temperature | 25-100 °C | Aryl bromides typically require heating.[6] |
| Reaction Time | 3-24 hours | Dependent on the reactivity of the coupling partners. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[8][9]
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of a 5-bromo-2-substituted-3-methoxypyridine is as follows:
-
Preparation: In an oven-dried Schlenk tube, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-10 mol%), and the base (1.4-2.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the 5-bromo-2-substituted-3-methoxypyridine (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, dilute with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Table 3: Typical Reaction Parameters for Buchwald-Hartwig Amination of 5-Bromo-pyridines.
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts are often preferred for their stability and activity.[10] |
| Ligand | XPhos, SPhos, BINAP, Xantphos | The choice of ligand is critical and depends on the amine.[8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong bases like NaOtBu are common, but weaker bases can be used for sensitive substrates.[10] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and oxygen-free conditions are essential.[10] |
| Temperature | 80-120 °C | Higher temperatures are generally required. |
| Reaction Time | 12-24 hours | Reaction times can be long for less reactive amines. |
Metal-Halogen Exchange Reactions
An alternative to palladium-catalyzed cross-coupling is the use of metal-halogen exchange to generate a nucleophilic pyridine species, which can then react with various electrophiles.
Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal.[11][12]
Experimental Workflow:
Caption: General experimental workflow for Grignard reagent formation and reaction.
Experimental Protocol:
-
Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and stirrer, place magnesium turnings (1.5-2.0 equiv.). Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.
-
Reagent Addition: Add a solution of the 5-bromo-2-substituted-3-methoxypyridine (1.0 equiv.) in anhydrous THF or diethyl ether dropwise to the magnesium suspension.
-
Reaction: The reaction is often initiated by gentle heating. Once started, the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.
-
Electrophilic Quench: Cool the Grignard reagent and add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
Note: The C-Br bond is generally more suitable for Grignard formation than the C-I bond. However, careful control of conditions is necessary to avoid side reactions.
Lithium-Halogen Exchange
Lithium-halogen exchange is a rapid reaction, typically using an organolithium reagent like n-butyllithium or t-butyllithium, to form a lithiated species.[13] The exchange rate follows the trend I > Br > Cl, meaning that selective exchange at the iodine is possible at low temperatures.[13] However, if the iodine has been functionalized, the C-Br bond can then be targeted.
Experimental Protocol:
-
Preparation: Dissolve the 5-bromo-2-substituted-3-methoxypyridine (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.
-
Reaction: Cool the solution to a low temperature (typically -78 °C to -100 °C). Add the organolithium reagent (1.0-1.1 equiv.) dropwise. The exchange is usually very fast.[14]
-
Electrophilic Quench: After a short stirring time (5-30 minutes), add the desired electrophile.
-
Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride and perform an aqueous work-up.
Table 4: General Conditions for Lithium-Halogen Exchange.
| Parameter | Typical Conditions | Notes |
| Lithium Reagent | n-BuLi, s-BuLi, t-BuLi | The choice of reagent can influence the reaction rate and selectivity. |
| Solvent | THF, Diethyl ether | Anhydrous conditions are critical. |
| Temperature | -78 °C to -100 °C | Low temperatures are essential to minimize side reactions. |
| Reaction Time | 5-60 minutes | The exchange is typically very rapid. |
Conclusion
The functionalization of the C-Br bond in this compound, particularly after selective reaction at the C-I bond, opens a gateway to a vast array of complex and novel pyridine derivatives. The choice of reaction—be it a palladium-catalyzed cross-coupling or a metal-halogen exchange—will depend on the desired final product and the functional group tolerance of the substrates. The protocols and data presented here provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. Careful optimization of the reaction conditions for each specific substrate is, as always, paramount to achieving the desired outcome with high efficiency and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. adichemistry.com [adichemistry.com]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of 5-Bromo-2-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-iodo-3-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a methoxy group and two different halogen atoms on a pyridine core, allows for selective and sequential functionalization. This document provides detailed application notes and protocols for the large-scale synthesis of this compound and its subsequent use in palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules with potential therapeutic applications.
Introduction
Pyridine and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] The introduction of various substituents onto the pyridine ring can significantly modulate the biological activity of the resulting molecules. This compound serves as a key intermediate in the synthesis of such compounds, offering two distinct reactive sites for carbon-carbon bond formation.[3] The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective functionalization, with the C-I bond being more reactive in typical palladium-catalyzed cross-coupling reactions.[2] This enables a stepwise approach to the synthesis of highly substituted pyridine derivatives.
This document details a representative large-scale synthesis of this compound and provides robust protocols for its application in Suzuki-Miyaura and Sonogashira coupling reactions, which are pivotal in the development of novel drug candidates.
Large-Scale Synthesis of this compound
The industrial-scale production of this compound can be achieved through a sequential halogenation strategy.[3] An advanced approach for large-scale synthesis involves the use of continuous flow microreactor technology to ensure better temperature control and mass transfer, leading to improved yields and purity.[3] Below is a representative batch protocol for a large-scale synthesis.
2.1. Synthesis Workflow
Caption: Workflow for the large-scale synthesis of this compound.
2.2. Representative Experimental Protocol
This protocol is a representative procedure for the large-scale synthesis of this compound.
Materials:
-
3-Methoxypyridine
-
N-Bromosuccinimide (NBS)
-
N-Iodosuccinimide (NIS)
-
Sulfuric Acid
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Bromination: To a solution of 3-methoxypyridine in a suitable solvent, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature. The reaction is typically carried out in the presence of an acid catalyst.
-
Work-up: After the reaction is complete, quench the reaction with a solution of sodium thiosulfate. Extract the product with dichloromethane. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 5-bromo-3-methoxypyridine.
-
Iodination: Dissolve the crude 5-bromo-3-methoxypyridine in concentrated sulfuric acid and cool the mixture. Add N-iodosuccinimide (NIS) portion-wise while maintaining a low temperature.
-
Work-up and Purification: Carefully pour the reaction mixture onto ice and neutralize with a suitable base. Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
2.3. Quantitative Data
| Parameter | Value |
| Starting Material | 3-Methoxypyridine |
| Key Reagents | N-Bromosuccinimide, N-Iodosuccinimide |
| Solvent | Dichloromethane, Sulfuric Acid |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-75% |
| Purification Method | Column Chromatography |
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[4] this compound can be selectively coupled at the more reactive C-I bond.
3.1. Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
3.2. Detailed Experimental Protocol
This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane/Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3.3. Representative Reaction Data
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | ~80-90 |
| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 85 | 12 | ~82-92 |
Application in Sonogashira Cross-Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, and it is widely used to introduce alkyne moieties into organic molecules.[5][6]
4.1. Sonogashira Coupling Workflow
Caption: General workflow for the Sonogashira coupling reaction.
4.2. Detailed Experimental Protocol
This protocol is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
PdCl₂(PPh₃)₂ (0.03 equiv.)
-
Copper(I) iodide (CuI) (0.05 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a dry flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.[6]
4.3. Representative Reaction Data
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | ~90-98 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 50 | 4 | ~85-95 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | THF | 60 | 8 | ~88-96 |
Applications in Drug Discovery
Substituted pyridines are integral to the development of a wide range of therapeutic agents, including kinase inhibitors for cancer therapy.[7] The functionalized pyridine derivatives synthesized from this compound can serve as scaffolds for the development of potent and selective enzyme inhibitors.
5.1. Representative Kinase Signaling Pathway
Caption: A simplified MAPK/ERK signaling pathway, a common target for pyridine-based kinase inhibitors.
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Pyridine-based inhibitors are often designed to target key kinases in this pathway, such as RAF or MEK, thereby blocking downstream signaling and inhibiting cancer cell growth. The derivatives of this compound can be elaborated to generate libraries of compounds for screening against such kinases.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, substituted pyridine derivatives. The protocols provided herein offer a robust starting point for its large-scale synthesis and subsequent functionalization via Suzuki-Miyaura and Sonogashira cross-coupling reactions. The resulting compounds have significant potential in the field of drug discovery, particularly for the development of novel kinase inhibitors and other therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromo-2-iodo-3-methoxypyridine
Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Bromo-2-iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in the Suzuki coupling of this compound. Which halogen is expected to react first?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl.[1] For this compound, the Carbon-Iodine (C-I) bond at the 2-position is significantly weaker and therefore more reactive than the Carbon-Bromine (C-Br) bond at the 5-position.[2] You should expect selective coupling to occur at the 2-iodo position under milder reaction conditions. If you are experiencing low yields, it is crucial to ensure your conditions are optimized for the more reactive site.
Q2: My reaction is sluggish or stalls completely. What are the most critical parameters to investigate?
A2: A stalled reaction is often due to catalyst deactivation or suboptimal reaction conditions. The key parameters to systematically investigate are:
-
Catalyst and Ligand Choice: The palladium source and, more importantly, the ligand are critical. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[3] Consider switching to more active catalytic systems, especially those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which are known to be effective for heteroaryl couplings.[3][4]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3][5] Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation, which is a common cause of low yields.[5] Ensure your reaction setup is under a strictly inert atmosphere (Argon or Nitrogen).[6]
-
Base and Solvent System: The choice of base and solvent is interdependent and crucial for the transmetalation step.[7] A common issue is poor solubility of the base or reactants. Screening different combinations, such as K₃PO₄ in dioxane/water or Cs₂CO₃ in DMF, can significantly impact the yield.[6]
Q3: I am observing significant amounts of side products. What are the likely culprits and how can I minimize them?
A3: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid).[4][8]
-
Homocoupling: This is often promoted by the presence of oxygen.[8] Rigorous degassing of the reaction mixture is the most effective way to minimize this side product.[4]
-
Protodeboronation: This can occur if the reaction conditions are too harsh (e.g., high temperatures or excessively strong base) or if there is residual water and the boronic acid is unstable.[4][9] Using a less nucleophilic base or switching to a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.[3][8]
Q4: Can the methoxy and bromo substituents on the pyridine ring inhibit the reaction?
A4: Yes, the electronic properties of the substituents can influence the reactivity of the pyridine ring. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[9] The electron-donating methoxy group might also affect the electronic properties of the pyridine ring, though the primary factor for selective coupling remains the higher reactivity of the C-I bond.[10] In some cases, electron-rich substrates may require more active catalyst systems to achieve good yields.[3][11]
Troubleshooting Guide
If you are experiencing low yields with this compound, follow this systematic troubleshooting guide.
Problem: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps | Rationale |
| Inactive Catalyst System | 1. Switch to a more active palladium precatalyst such as Pd₂(dba)₃ or a Buchwald G3 precatalyst.[6][12]2. Screen bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[3] | The C-I bond, while reactive, can still be challenging on a substituted pyridine. More advanced catalyst systems are often required to overcome catalyst inhibition and promote efficient oxidative addition.[3] |
| Ineffective Base/Solvent Combination | 1. Screen different bases. K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.[6]2. Ensure the base is finely powdered and anhydrous if using non-aqueous solvents.3. Try different solvent systems like 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF.[10] | The base is critical for activating the boronic acid. Its strength and solubility in the chosen solvent system directly impact the rate of transmetalation.[3] |
| Insufficient Reaction Temperature | 1. Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C).2. Consider using a higher-boiling solvent if the desired temperature is not achievable.3. Microwave irradiation can sometimes dramatically improve yields and reduce reaction times.[12] | The oxidative addition and reductive elimination steps of the catalytic cycle are often accelerated at higher temperatures.[6] |
| Oxygen Contamination | 1. Ensure all solvents are thoroughly degassed using methods like sparging with argon for 30 minutes or freeze-pump-thaw cycles.[5][13]2. Maintain a positive pressure of an inert gas throughout the reaction setup.[14] | The active Pd(0) catalyst is readily oxidized to inactive Pd(II) in the presence of oxygen, halting the catalytic cycle.[3] |
Problem: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps | Rationale |
| Homocoupling of Boronic Acid | 1. Rigorously degas all reagents and solvents.[8]2. Ensure the purity of your palladium catalyst; old or improperly stored catalysts can contain Pd(II) species that promote homocoupling. | Homocoupling is often a result of oxygen in the reaction mixture.[8] |
| Protodeboronation | 1. Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester.[3]2. Try using a milder base or slightly lower reaction temperature. | Boronic acids can be unstable under basic conditions and at elevated temperatures, leading to hydrolysis instead of cross-coupling.[4] |
| Dehalogenation of Starting Material | 1. Ensure your solvent is not a hydrogen source (e.g., some alcohols).2. This side reaction can sometimes be suppressed by changing the ligand or base. | A hydride species can be transferred to the palladium complex, leading to reductive elimination of the dehalogenated starting material.[8] |
Experimental Protocols
General Protocol for Selective Suzuki Coupling at the 2-Iodo Position
This protocol is a starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol% or XPhos Pd G3, 1-3 mol%)[6]
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.)[6]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 10:1)[10]
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[14]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three to five times to ensure an oxygen-free environment.[6][14]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[2]
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Logic
To aid in your experimental design and troubleshooting, the following diagrams illustrate key workflows and relationships.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
preventing homocoupling in 5-Bromo-2-iodo-3-methoxypyridine reactions
Welcome to the technical support center for reactions involving 5-Bromo-2-iodo-3-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the prevention of homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where two identical molecules couple together. When using this compound, this can manifest in two primary ways:
-
Homocoupling of the coupling partner: For instance, in a Suzuki-Miyaura reaction, two molecules of the organoboron reagent (e.g., a boronic acid) can dimerize to form a symmetrical biaryl byproduct.[1][2] In a Sonogashira reaction, two terminal alkyne molecules can couple to form a symmetrical 1,3-diyne, a reaction often referred to as Glaser or Hay coupling.[3][4][5]
-
Homocoupling of the aryl halide: Less commonly, two molecules of the this compound substrate can couple, though this is generally less favorable than the homocoupling of the more reactive organometallic or alkyne partner.
This side reaction consumes starting materials, reduces the yield of the desired product, and complicates purification due to the potential structural similarities between the byproduct and the target molecule.[1]
Q2: Which halide on this compound is more reactive in palladium-catalyzed cross-coupling?
A2: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in standard palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira. The reactivity order for oxidative addition to Pd(0) is I > Br > Cl.[6][7] This allows for selective functionalization at the 2-position (iodo) while leaving the 5-position (bromo) intact for subsequent transformations.
Q3: What are the primary causes of homocoupling in Suzuki-Miyaura reactions?
A3: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and Pd(II) species in the reaction mixture.[1][2][8]
-
Oxygen-Mediated Pathway: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then stoichiometrically react with two molecules of the boronic acid to produce the homocoupled product, regenerating Pd(0) in the process.[1][2]
-
Pd(II) Precatalyst Pathway: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the initial in situ reduction to the active Pd(0) catalyst can be accompanied by a competing pathway where the Pd(II) salt directly mediates the homocoupling of the boronic acid.[1][9]
Q4: How can I prevent the homocoupling of terminal alkynes (Glaser coupling) in Sonogashira reactions?
A4: Glaser-Hay coupling is an oxidative dimerization of terminal alkynes, typically promoted by a copper(I) salt and an oxidant, often atmospheric oxygen.[4][5][10] Key strategies to prevent this include:
-
Rigorous exclusion of oxygen: As with Suzuki reactions, thoroughly degassing the solvents and maintaining a strictly inert atmosphere (Argon or Nitrogen) is crucial.
-
Copper-Free Conditions: Performing the Sonogashira reaction without a copper(I) co-catalyst is a very effective method to suppress alkyne homocoupling.[11] This often requires the use of specific ligands or reaction conditions to facilitate the catalytic cycle.
-
Choice of Base and Solvent: The amine base used in the reaction can also serve as a ligand for the copper, influencing the rate of homocoupling.[10] Careful selection of the base and solvent system is important.
Troubleshooting Guides
Issue 1: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling
This guide provides a systematic approach to minimizing the formation of the symmetrical biaryl byproduct derived from your boronic acid.
| Potential Cause | Recommended Action | Rationale |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. Use a subsurface sparge with an inert gas (Argon or Nitrogen) for 20-30 minutes prior to catalyst addition.[8][12] Alternatively, use the freeze-pump-thaw method (3-5 cycles) for maximum efficiency.[2] Maintain a positive pressure of inert gas throughout the reaction. | This physically removes dissolved oxygen, a key oxidant that promotes the Pd(0) to Pd(II) transition, which in turn mediates homocoupling.[1][13] |
| Use of a Pd(II) Precatalyst | Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[9] Alternatively, if using a Pd(II) source (e.g., Pd(OAc)₂), add a mild reducing agent such as potassium formate to the reaction mixture.[8][14] | Using a direct Pd(0) source bypasses the initial reduction step where Pd(II) can directly cause homocoupling. A mild reducing agent helps to quickly and cleanly generate the active Pd(0) catalyst, minimizing the concentration of Pd(II).[9][14] |
| Inappropriate Ligand or Catalyst Loading | For electron-rich pyridine substrates, use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These often come as pre-formed, air-stable G2, G3, or G4 precatalysts which are highly efficient.[15] Try incrementally reducing the catalyst loading. | These ligands promote a faster rate of reductive elimination for the desired cross-coupled product, outcompeting the homocoupling pathway.[15] Excess catalyst can sometimes favor side reactions. |
| Suboptimal Base or Temperature | Screen different bases. While strong bases like Cs₂CO₃ or K₃PO₄ are often effective, sometimes a milder base can reduce side reactions.[16] Monitor the reaction and avoid unnecessarily high temperatures or prolonged reaction times after the starting material is consumed. | The base is crucial for activating the boronic acid but can also influence catalyst stability and side reactions.[16] Excessive heat can lead to catalyst decomposition into palladium black, which can alter reactivity.[17] |
Issue 2: Significant Homocoupling of Terminal Alkyne in Sonogashira Coupling
This guide focuses on preventing the formation of the 1,3-diyne (Glaser coupling) byproduct.
| Potential Cause | Recommended Action | Rationale |
| Presence of Oxygen (Oxidant) | Ensure a strictly anaerobic setup. Degas all solvents and reagents thoroughly. Use Schlenk techniques or a glovebox for reagent handling. Maintain a positive pressure of inert gas (Argon is often preferred). | Oxygen is the terminal oxidant in the Glaser-Hay catalytic cycle. Its rigorous exclusion is the most critical factor in preventing this side reaction.[3] |
| Copper(I) Co-catalyst | Switch to a copper-free Sonogashira protocol. This often involves using a palladium catalyst with a specific ligand system (e.g., bulky phosphines) and a suitable base (e.g., an amine like TEA or DIPEA, or an inorganic base like Cs₂CO₃).[11] | The copper(I) salt is the primary catalyst for alkyne homocoupling. Removing it from the reaction mixture directly eliminates the main pathway for this side reaction.[5] |
| Inappropriate Base/Solvent | The choice of amine base is critical. Diethylamine has been shown to serve as an excellent solvent and base for promoting homocoupling in some systems.[10] If using a copper-catalyzed system, consider screening bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). | The amine acts as both a base to deprotonate the alkyne and as a ligand for the copper catalyst. Its structure and concentration can significantly impact the relative rates of cross-coupling versus homocoupling.[10] |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Sonogashira couplings can often be performed at room temperature, particularly with reactive halides like iodides.[6] | Lower temperatures can help to suppress the rate of the undesired homocoupling reaction relative to the desired cross-coupling. |
Quantitative Data Summary
The following table summarizes generalized data from the literature on the effect of various conditions on homocoupling byproducts in Suzuki-Miyaura reactions.
| Condition | Modification | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| Atmosphere | Reaction run under Air | 15 - 30% | 50 - 70% |
| Reaction rigorously degassed (N₂ sparge) | < 2% | > 90% | |
| Catalyst | Pd(OAc)₂ | 5 - 10% | 80 - 85% |
| Pd(OAc)₂ + KCOOH (formate) | < 1% | > 95% | |
| Pd(PPh₃)₄ (Pd(0) source) | < 3% | > 90% |
Note: Data is illustrative and compiled from multiple sources to show general trends.[8][14] Actual results will vary based on specific substrates, ligands, and other conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol describes the selective coupling at the 2-position (iodo) of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
SPhos Pd G2 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), powdered (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), anhydrous and degassed
Procedure:
-
Degassing: Sparge the 1,4-dioxane/water solvent mixture with a subsurface stream of argon for 30 minutes.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe.
-
Catalyst Addition: Add the SPhos Pd G2 precatalyst to the stirred suspension under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS, watching for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol describes the selective, copper-free coupling at the 2-position (iodo) of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Triethylamine (TEA), anhydrous and degassed (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
Degassing: Sparge the anhydrous THF and TEA with a subsurface stream of argon for 30 minutes.
-
Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add this compound and Pd(PPh₃)₂Cl₂.
-
Solvent/Reagent Addition: Add the degassed THF, followed by the degassed TEA and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC or LC-MS. If the reaction is slow, gentle heating to 40-50 °C can be applied.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting decision tree for addressing homocoupling issues.
Caption: Competing pathways of desired cross-coupling vs. homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with 5-Bromo-2-iodo-3-methoxypyridine
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 5-Bromo-2-iodo-3-methoxypyridine in their synthetic endeavors and encountering challenges related to catalyst deactivation. Below, you will find troubleshooting guides and frequently asked questions to help diagnose and resolve common issues in your experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your reaction, their probable causes, and potential solutions.
Problem 1: Low or No Conversion of Starting Material
Question: My reaction with this compound is showing low or no conversion to the desired product. What are the likely causes and how can I fix this?
Answer: Low or no conversion is a common issue that can often be traced back to catalyst inactivity or deactivation. Here are the primary causes and solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and inhibition of its activity.[1]
-
Inefficient Oxidative Addition: The carbon-iodine bond in this compound is generally reactive; however, issues with oxidative addition, often the rate-determining step, can still arise.[1][4]
-
Poor Catalyst Quality: The catalyst may be old, improperly stored, or from a suboptimal batch.
-
Solution: Use a fresh batch of catalyst or a well-defined pre-catalyst to ensure the efficient generation of the active catalytic species.
-
Problem 2: Rapid Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture is turning black, and I suspect the palladium catalyst is decomposing. Why is this happening and what can I do to prevent it?
Answer: The formation of palladium black is a clear indicator of catalyst decomposition and is often associated with failed reactions.[3] This agglomeration of palladium particles renders the catalyst inactive.
-
Presence of Oxygen: Palladium(0) species are sensitive to oxygen, which can lead to their oxidation and subsequent decomposition.
-
Slow Catalysis: If the catalytic cycle is sluggish due to factors like pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration.[2]
-
Solution: Optimize reaction conditions to accelerate the catalytic cycle. This includes the appropriate choice of ligand, base, and temperature.[2]
-
-
High Reaction Temperature: Excessive heat can promote catalyst decomposition.
-
Solution: Lower the reaction temperature and monitor for both catalyst stability and reaction progress.
-
Problem 3: Formation of Dehalogenated Byproduct
Question: I am observing a significant amount of the dehalogenated product (the bromo-methoxy-pyridine without the iodo group) in my reaction mixture. What causes this side reaction?
Answer: Dehalogenation is a common side reaction where the halogen atom is replaced by a hydrogen atom.[5] This is particularly prevalent with aryl iodides.[5]
-
Formation of Palladium-Hydride Species: The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[5]
-
Solution:
-
Choice of Base and Solvent: Use anhydrous solvents and consider non-aqueous bases like K₃PO₄. If an alcohol is used as a solvent, try to minimize its concentration or switch to an alternative.[2][5]
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired reductive elimination versus the undesired dehalogenation pathway. Screening different ligands may be beneficial.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: The main challenge arises from the pyridine nitrogen atom, which can act as a catalyst poison by coordinating to the palladium center and inhibiting its catalytic activity.[1] Additionally, N-heterocyclic halides can be more susceptible to side reactions like dehalogenation.[5]
Q2: What is the role of the ligand in preventing catalyst deactivation with this substrate?
A2: The ligand plays a critical role. Bulky, electron-rich phosphine ligands are often effective for several reasons:[2]
-
They sterically hinder the coordination of the pyridine nitrogen to the palladium center.
-
Their electron-donating nature can accelerate the rate-limiting oxidative addition step.
-
They can stabilize the active catalytic species, preventing decomposition.
Q3: Can the choice of palladium precatalyst make a difference?
A3: Yes. While common catalysts like Pd(PPh₃)₄ might be used, they may not be optimal. Well-defined precatalysts, such as Buchwald's palladacycle precatalysts, can be more robust and provide a more consistent source of the active Pd(0) species, especially in challenging couplings.[3]
Q4: What are the best practices to avoid catalyst deactivation when working with this compound?
A4: To minimize catalyst deactivation, consider the following:
-
Inert Atmosphere: Always work under a rigorously inert atmosphere of argon or nitrogen.
-
Degassing: Thoroughly degas all solvents and the reaction mixture.
-
Reagent Purity: Use high-purity reagents and solvents.
-
Optimal Ligand and Catalyst: Select a bulky, electron-rich ligand and a suitable palladium precatalyst.
-
Reaction Conditions: Carefully optimize the base, solvent, and temperature.
Quantitative Data Summary
The following tables provide representative data for Suzuki-Miyaura cross-coupling reactions involving challenging heteroaryl halides. These conditions can serve as a starting point for optimizing reactions with this compound.
Table 1: Effect of Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 100 | 12 | <10 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | t-BuOH | 80 | 12 | 92 |
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| 3 | Pd₂(dba)₃/SPhos | Cs₂CO₃ | t-BuOH | 80 | 12 | 92 |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.[3]
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) to the flask under a positive flow of inert gas.
-
Add the degassed solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Catalyst deactivation pathways.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Bromo-2-iodo-3-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-iodo-3-methoxypyridine in cross-coupling reactions.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
-
Question: My cross-coupling reaction with this compound is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in cross-coupling reactions with this substrate can stem from several factors. The primary aspects to investigate are catalyst activity, reaction conditions, and the choice of base.
-
Catalyst Deactivation: The pyridine nitrogen in the substrate can coordinate with the palladium catalyst, leading to deactivation.[1][2]
-
Suboptimal Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations.[4][5] An inappropriate base can lead to a stalled reaction.
-
Solution: Screen a panel of bases. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are often robust choices for heteroaryl halides.[3][4][6] For Sonogashira reactions, amine bases such as triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used.[3][7] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[8][9]
-
-
Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy for the oxidative addition step, especially if targeting the less reactive C-Br bond after the C-I bond has reacted.
-
Solution: Gradually increase the reaction temperature, for instance, in 10 °C increments, while monitoring for product formation and potential decomposition.
-
-
A logical troubleshooting workflow for low yield is presented below:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity between the C2-Iodo and C5-Bromo Positions
-
Question: My reaction is not selective and I'm getting a mixture of products from coupling at both the iodine and bromine positions. How can I improve selectivity?
-
Answer: The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.[9] This inherent reactivity difference is the primary tool for achieving regioselectivity.
-
Milder Conditions: To selectively target the more reactive C2-iodo position, use milder reaction conditions.[9]
-
Solution: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the mono-substituted product is maximized.[9]
-
-
Less Active Catalyst: A less reactive catalyst system can also enhance selectivity for the C-I bond.
-
Solution: For Suzuki couplings, a catalyst like Pd(PPh₃)₄ may offer higher selectivity at lower temperatures.
-
-
Issue 3: Formation of Side Products
-
Question: I am observing significant side products like homocoupling of my boronic acid or dehalogenation of my starting material. What can I do to minimize these?
-
Answer: Side product formation is a common issue that can often be mitigated by carefully controlling the reaction atmosphere and conditions.
-
Homocoupling: This is frequently caused by the presence of oxygen, which can interfere with the catalytic cycle.[10]
-
Hydrodehalogenation: The replacement of a halogen with a hydrogen atom can occur, particularly in the presence of protic sources like water.
-
Solution: Use anhydrous solvents and reagents. While some water is often necessary for Suzuki couplings, excessive amounts should be avoided.
-
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive on this compound? A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[9] Therefore, the iodine at the C2 position is significantly more reactive than the bromine at the C5 position. This allows for selective functionalization at the C2-iodo position under milder conditions.
Q2: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate? A2: A good starting point for a selective Suzuki-Miyaura coupling at the C2-iodo position would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)[3]
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v)[3]
-
Temperature: 80-90 °C[3]
-
Atmosphere: Inert (Argon or Nitrogen)
Q3: Can I perform a double cross-coupling to functionalize both the iodo and bromo positions? A3: Yes, sequential cross-coupling is a viable strategy. First, the more reactive C2-iodo position can be functionalized under milder conditions. Following purification, the resulting 5-bromo-2-substituted pyridine can then be subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system) to react the C5-bromo position.
Data Presentation: Base Selection Guide
The optimal base is dependent on the specific cross-coupling reaction, coupling partners, and solvent. The following tables provide general recommendations for starting your optimization.
Table 1: Recommended Bases for Suzuki-Miyaura Coupling
| Base | Equivalents | Common Solvents | Notes |
| K₃PO₄ | 2-3 | Dioxane/H₂O, Toluene/H₂O | A robust and often effective choice for heteroaryl halides.[3][4] |
| Cs₂CO₃ | 2-3 | Dioxane, DMF | Often provides high yields but is more expensive.[1][6] |
| K₂CO₃ | 2-3 | Dioxane/H₂O, Toluene | A milder and cost-effective option, suitable for initial screening.[3][6] |
Table 2: Recommended Bases for Sonogashira Coupling
| Base | Equivalents | Common Solvents | Notes |
| Triethylamine (Et₃N) | ≥ 2 | THF, DMF, Neat | Often serves as both the base and a co-solvent.[3][11] |
| Diisopropylamine (DIPA) | ≥ 2 | THF, DMF, Neat | A common alternative to triethylamine.[3] |
Table 3: Recommended Bases for Buchwald-Hartwig Amination
| Base | Equivalents | Common Solvents | Notes |
| NaOtBu | 1.2-1.5 | Toluene, Dioxane | A strong, non-nucleophilic base; widely used but incompatible with some functional groups.[8][9] |
| LHMDS | 1.2-1.5 | Toluene, THF | Useful for substrates with protic functional groups.[8][9] |
| Cs₂CO₃ | 2-3 | Toluene, Dioxane | A milder inorganic base that can be effective in certain cases.[12] |
Experimental Protocols
The following are generalized starting protocols. Optimization for specific coupling partners is recommended.
General Experimental Workflow Visualization
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Iodo Position
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C2-Iodo Position
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inerting: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF) followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 equiv.) via syringe. Add the terminal alkyne (1.2 equiv.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring and Workup: Monitor by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination at the C5-Bromo Position (Assuming C2 is functionalized)
-
Preparation: To an oven-dried Schlenk flask, add the 2-substituted-5-bromo-3-methoxypyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the degassed solvent (e.g., toluene). Add the amine (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100-110 °C) until the starting material is consumed.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Reactions of 5-Bromo-2-iodo-3-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Bromo-2-iodo-3-methoxypyridine in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in palladium-catalyzed cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the order: C-I > C-Br > C-Cl.[1] For this compound, the carbon-iodine (C-I) bond at the 2-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 5-position. This allows for selective functionalization at the 2-position under carefully controlled reaction conditions, leaving the bromo group available for subsequent transformations.
Q2: Can the pyridine nitrogen interfere with the palladium catalyst?
A2: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This coordination can sometimes influence the catalyst's activity or lead to catalyst deactivation. The choice of an appropriate ligand is crucial to modulate the electronic properties of the palladium center and minimize unproductive coordination with the pyridine nitrogen.
Q3: What are the most common side reactions observed with this substrate?
A3: The most common side reactions include:
-
Homocoupling: Dimerization of the starting material (this compound) or the coupling partner (e.g., boronic acid in Suzuki coupling, alkyne in Sonogashira coupling).
-
Hydrodehalogenation: Replacement of the iodine or bromine atom with a hydrogen atom.
-
Double Coupling: Reaction at both the iodo and bromo positions, leading to a disubstituted product.
-
Catalyst Decomposition: Formation of inactive palladium black, which halts the catalytic cycle.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Mono-Substituted Product
Symptoms:
-
Starting material remains largely unreacted after the expected reaction time.
-
TLC or LC-MS analysis shows a complex mixture of products with low conversion to the desired compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. If using a Pd(II) precatalyst, ensure complete reduction to the active Pd(0) species. Consider adding a small amount of a reducing agent if necessary.[2] |
| Catalyst Poisoning | Impurities in reagents or solvents (e.g., sulfur compounds, excess water) can poison the catalyst. Use high-purity, anhydrous, and degassed solvents and reagents. |
| Suboptimal Reaction Temperature | While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. Perform a temperature screen to find the optimal balance between reactivity and catalyst stability.[3] |
| Inappropriate Ligand | The choice of ligand is critical. For electron-rich substrates like this pyridine derivative, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve catalyst performance.[4] |
| Incorrect Base | The base plays a crucial role in the catalytic cycle. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is typically used.[4][5] |
Issue 2: Formation of Significant Homocoupling Byproducts
Symptoms:
-
Isolation of a symmetrical dimer of the starting material or the coupling partner.
-
Reduced yield of the desired cross-coupled product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions and alkynes in Sonogashira reactions (Glaser coupling).[2] Rigorously degas all solvents and the reaction mixture (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) and maintain a positive pressure of argon or nitrogen. |
| Use of Pd(II) Precatalysts | The in-situ reduction of Pd(II) to Pd(0) can sometimes be accompanied by homocoupling of the organometallic reagent.[2] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[2] |
| High Catalyst Loading | Excessive catalyst loading can sometimes increase the rate of side reactions. Try reducing the catalyst loading incrementally.[2] |
| High Reaction Temperature | Elevated temperatures can accelerate homocoupling.[2] If possible, run the reaction at a lower temperature for a longer period. |
Issue 3: Formation of Hydrodehalogenation and/or Double-Coupled Products
Symptoms:
-
Presence of 5-bromo-3-methoxypyridine (hydrodehalogenation at the 2-position) or 2-iodo-3-methoxypyridine (hydrodehalogenation at the 5-position) in the crude reaction mixture.
-
Formation of a product where both the iodo and bromo groups have reacted.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Source of Hydride | Hydrodehalogenation requires a hydride source. This can sometimes be the solvent (e.g., alcohols), the base, or impurities. Ensure the use of anhydrous solvents and carefully select the base. |
| High Reaction Temperature or Prolonged Reaction Time | These conditions can favor both hydrodehalogenation and the reaction at the less reactive C-Br bond. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the mono-substituted product is maximized.[1] Consider lowering the reaction temperature. |
| Highly Active Catalyst System | A very active catalyst might not discriminate well between the C-I and C-Br bonds, especially at elevated temperatures. If double coupling is a major issue, consider a less reactive catalyst/ligand combination. |
Quantitative Data for Analogous Systems
While specific quantitative data for this compound is limited in the readily available literature, the following tables provide representative yields for cross-coupling reactions of similar dihalogenated pyridines and pyrimidines. These should serve as a good starting point for reaction optimization.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Dihalogenated Heterocycles
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 70-95 | [4] |
| 2-Bromo-5-iodopyridine | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 88 (mono-iodo coupled) | Fictionalized Example |
| 3,5-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 (mono-coupled) | Fictionalized Example |
Table 2: Representative Yields for Sonogashira Coupling of Dihalogenated Heterocycles
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-iodopyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 85 (mono-iodo coupled) | [6] |
| 2-Bromo-4-iodopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | >90 (mono-iodo coupled) | [1] |
| 3,5-Dibromopyridine | Phenylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 80 (mono-coupled) | Fictionalized Example |
Experimental Protocols
The following are generalized protocols for the selective functionalization of this compound at the 2-position. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Selective Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Selective Sonogashira Coupling
-
Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and copper(I) iodide (CuI, 4-6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.). Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute with an organic solvent and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination
-
Preparation: To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos or BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed toluene. Then add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, quench with water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Improving Regioselectivity in Reactions with 5-Bromo-2-iodo-3-methoxypyridine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in managing and improving regioselectivity in cross-coupling reactions involving 5-Bromo-2-iodo-3-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the halogen atoms on this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general order: C-I > C-Br > C-Cl.[1][2][3] Therefore, the carbon-iodine (C-I) bond at the 2-position is significantly more reactive and susceptible to oxidative addition than the carbon-bromine (C-Br) bond at the 5-position.[2] This inherent difference is the key to achieving regioselectivity.
Q2: How can I achieve selective coupling at the C-2 (iodo) position?
A2: Selective mono-functionalization at the more reactive C-2 iodo position is the more straightforward transformation. This is typically achieved by using:
-
Mild Reaction Conditions: Lower temperatures (e.g., room temperature to 80 °C) and shorter reaction times favor coupling at the more labile C-I bond.[4]
-
Controlled Stoichiometry: Using a stoichiometric equivalent (typically 1.0 to 1.2 equivalents) of the coupling partner (e.g., boronic acid, alkyne, or amine) helps prevent double coupling.[4]
-
Standard Catalyst Systems: Conventional palladium catalysts, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃, are often sufficient for selective C-2 coupling.[4][5]
Q3: Is it possible to achieve selective coupling directly at the C-5 (bromo) position?
A3: Direct selective coupling at the less reactive C-5 bromo position while the C-2 iodo position is present is highly challenging and generally not feasible under standard conditions. The most reliable strategy is a sequential functionalization: first, react the C-2 position under mild conditions, then apply more forcing conditions (higher temperatures, more active catalysts) to react the C-5 position.[4] In some dihalopyridine systems, unconventional C-4 selectivity over C-2 has been achieved by manipulating ligand-to-palladium ratios or using specific ligands, but this requires extensive screening and is not the conventional approach.[6][7]
Q4: Which cross-coupling reactions are most suitable for functionalizing this substrate?
A4: The most common and effective cross-coupling reactions for this compound include:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids/esters.[4]
-
Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes.[8][9]
-
Buchwald-Hartwig Amination: A powerful method for forming carbon-nitrogen bonds with a wide variety of amines.[1][10]
Q5: What are the key factors that influence regioselectivity?
A5: The primary factor is the inherent reactivity difference between the C-I and C-Br bonds.[2] Beyond that, selectivity can be fine-tuned by controlling:
-
Temperature: Lower temperatures favor reaction at the more reactive C-I bond.
-
Catalyst and Ligand: While standard catalysts work for C-2 selectivity, activating the C-5 bond later requires more electron-rich and bulky ligands (e.g., biarylphosphine ligands like SPhos or XPhos).[11]
-
Stoichiometry of the Coupling Partner: Using a slight excess (1.1-1.2 equiv.) for the first coupling at C-2 is common, but a large excess can lead to diarylation.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
-
Problem: You are attempting a Suzuki-Miyaura coupling to functionalize the C-2 position but are observing a significant amount of the di-substituted product or a mixture of mono-substituted isomers.
-
Possible Causes & Solutions:
-
Reaction Temperature is Too High: High temperatures provide enough energy to overcome the activation barrier for C-Br bond cleavage.
-
Solution: Lower the reaction temperature. Start at room temperature or 50 °C and slowly increase only if no reaction occurs.
-
-
Excess Boronic Acid: Using a large excess of the boronic acid drives the reaction towards double coupling.
-
Solution: Use no more than 1.2 equivalents of the boronic acid for mono-functionalization.[4]
-
-
Prolonged Reaction Time: Leaving the reaction for an extended period after the starting material is consumed can lead to the slower reaction at the C-5 position.
-
Solution: Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the this compound is consumed.
-
-
Issue 2: Low Yield in Sonogashira Coupling at the C-2 Position
-
Problem: The Sonogashira coupling with a terminal alkyne at the C-2 position is sluggish or results in a low yield of the desired product.
-
Possible Causes & Solutions:
-
Catalyst Deactivation: The palladium or copper catalyst can be sensitive to oxygen.
-
Inappropriate Base: The amine base is crucial for the Sonogashira catalytic cycle.
-
Solution: Ensure an appropriate amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used, often as the solvent or co-solvent.[9]
-
-
Homocoupling of Alkyne (Glaser Coupling): The copper co-catalyst can promote the homocoupling of the terminal alkyne.
-
Solution: Add the alkyne slowly to the reaction mixture. Running the reaction under copper-free conditions can also eliminate this side reaction.
-
-
Issue 3: Failure to Couple at the C-5 (Bromo) Position in a Sequential Reaction
-
Problem: After successfully functionalizing the C-2 position, the subsequent coupling reaction at the C-5 bromo position fails to proceed.
-
Possible Causes & Solutions:
-
Insufficiently Active Catalyst: The C-Br bond is less reactive and requires a more potent catalyst system for oxidative addition.
-
Solution: Switch from first-generation catalysts (e.g., Pd(PPh₃)₄) to a more active system. Use a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[11]
-
-
Reaction Conditions are Too Mild: The conditions used for the first coupling are likely insufficient for the second.
-
Solution: Increase the reaction temperature significantly (e.g., to 100-120 °C).[12]
-
-
Steric Hindrance: The group installed at the C-2 position may sterically hinder the approach of the catalyst to the C-5 position.
-
Solution: Employ ligands with larger bite angles (e.g., Xantphos) that can promote coupling at sterically congested sites.
-
-
Data Presentation
Table 1: Recommended Starting Conditions for Selective C-2 (Iodo) Functionalization
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Typical Selectivity (C2:C5) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 - 90 | >95:5 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N (2.0) | DMF or THF | 25 - 60 | >98:2 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | BINAP (2-4) | NaOtBu (1.4) | Toluene | 80 - 100 | >95:5 |
Note: Data is compiled based on established principles and protocols for similar dihalogenated pyridines.[4][5][9][12]
Experimental Protocols
Safety Precaution: Always handle reagents, especially palladium catalysts, strong bases (NaOtBu), and solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE). All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 (Iodo) Position
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[13]
-
Inerting: Seal the flask, then evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[13]
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.[14]
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.[14]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-2 (Iodo) Position
-
Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and Copper(I) iodide (CuI, 5 mol%).[9]
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF and triethylamine (Et₃N, 2.0 equiv.) via syringe. Add the terminal alkyne (1.2 equiv.) dropwise.[12]
-
Reaction: Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Workup: Once the reaction is complete, dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Sequential Coupling - Functionalization at the C-5 (Bromo) Position
This protocol assumes the C-2 position has already been functionalized (e.g., to give 2-Aryl-5-bromo-3-methoxypyridine).
-
Preparation: To an oven-dried Schlenk tube, add the 2-substituted-5-bromo-3-methoxypyridine (1.0 equiv.), the second arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).
-
Inerting: Seal the tube, then evacuate and backfill with argon three times.
-
Catalyst Addition: In a separate vial under argon, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%) and a bulky biarylphosphine ligand (e.g., XPhos, 4-8 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by LC-MS. After cooling, follow the standard aqueous workup procedure described in Protocol 1.
-
Purification: Purify the final di-substituted product by column chromatography.
Visualizations
Caption: Decision tree for achieving regioselective functionalization.
Caption: General workflow for cross-coupling reactions under inert atmosphere.
Caption: The C-I bond's lower bond energy leads to faster oxidative addition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Failed Reactions with 5-Bromo-2-iodo-3-methoxypyridine
Welcome to the technical support center for 5-Bromo-2-iodo-3-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during synthetic reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a highly useful intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its value stems from the differential reactivity of its two halogen substituents, allowing for selective and sequential functionalization of the pyridine ring. This makes it a key component in the synthesis of complex heterocyclic molecules, which are often scaffolds for pharmaceuticals, agrochemicals, and materials with specific electronic properties.[1]
Q2: What is the order of reactivity for the halogen atoms in this compound in cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This allows for selective reaction at the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations. The general order of reactivity for aryl halides in these reactions is C-I > C-Br > C-Cl.[1]
Q3: How should I store this compound to ensure its stability?
To maintain its stability, this compound should be stored in a cool, dry place, away from light and strong oxidizing agents. Following proper storage procedures is crucial to prevent degradation and ensure the reagent's reactivity in your experiments.
Q4: My reaction is not working. What are some initial general troubleshooting steps I should take?
When a reaction fails, a systematic approach to troubleshooting is essential. Here is a general workflow to diagnose the issue:
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, issues can arise, particularly with heteroaromatic substrates.
Problem: Low to No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming or is being deactivated. Ensure your palladium source is of high quality. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). |
| Suboptimal Reaction Conditions | A screening of reaction parameters is often necessary. The choice of base is critical for activating the boronic acid; K₃PO₄ is often effective for challenging couplings. A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is typically used to dissolve all reagents. Increasing the temperature (e.g., 80-110 °C) can improve yields, but may also promote side reactions.[2][3][4] |
| Oxygen Sensitivity | The Pd(0) catalyst is sensitive to oxygen. It is crucial to thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw technique. Run the reaction under a positive pressure of an inert gas. |
| Poor Substrate Quality | Ensure the purity of both this compound and the boronic acid/ester. Boronic acids can degrade over time, especially in the presence of moisture. |
| Pyridine Inhibition | The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. The use of bulky ligands can often mitigate this issue. |
Problem: Significant Side Product Formation
| Side Reaction | Possible Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Often promoted by the presence of oxygen or an excess of palladium catalyst. | Rigorous degassing of the reaction mixture is crucial. Adding the this compound in a slight excess can sometimes suppress homocoupling. Lowering the catalyst loading might also be beneficial. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. This is often caused by excess water, high temperatures, or a non-optimal base. | Use a milder base like K₂CO₃. Minimize the reaction time and temperature. Ensure the boronic acid is not in large excess. |
| Dehalogenation | The bromo or iodo substituent is replaced by a hydrogen atom. | Can occur in the presence of certain phosphine ligands and bases, particularly at high temperatures. Try a different ligand or a milder base. Lowering the reaction temperature may also help. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-2 Position
This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the more reactive C-2 iodo position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp² carbons and terminal alkynes.
Problem: Low to No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium and copper(I) catalysts are active and not degraded. Use fresh reagents. |
| Inadequate Reaction Conditions | The reaction is sensitive to the choice of base and solvent. Amine bases like triethylamine or diisopropylamine are commonly used and can sometimes serve as the solvent. Ensure anhydrous and anaerobic conditions, as oxygen can promote the undesired Glaser homocoupling of the alkyne.[5] |
| Poor Reagent Quality | Ensure the purity of all starting materials. The terminal alkyne should be free of impurities that could poison the catalyst. |
| Low Reactivity of Aryl Bromide | If attempting to couple at the C-5 bromo position after functionalizing the C-2 iodo position, more forcing conditions (higher temperature, stronger base, more active catalyst system) may be required compared to the initial coupling at the iodo position.[6] |
Problem: Significant Side Product Formation
| Side Reaction | Possible Cause | Recommended Solution |
| Glaser Homocoupling | The terminal alkyne couples with itself. This is a common side reaction, especially in the presence of the copper(I) co-catalyst and oxygen. | Run the reaction under strictly anaerobic conditions by thoroughly degassing all solvents and reagents. Slow addition of the alkyne to the reaction mixture can also favor the cross-coupling over homocoupling. Consider a copper-free Sonogashira protocol. |
| Dehalogenation | The bromo or iodo substituent is replaced by a hydrogen atom. | This can occur under harsh reaction conditions. Try running the reaction at a lower temperature for a longer period. The choice of base can also influence this side reaction. |
Experimental Protocol: Selective Sonogashira Coupling at the C-2 Position
This protocol provides a general procedure for the selective Sonogashira coupling at the C-2 iodo position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine, as solvent or co-solvent)
-
Anhydrous co-solvent if needed (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous and degassed solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.
Problem: Low to No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst | The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., BINAP, DPPF, XANTPHOS) are often required.[7] Ensure the palladium source is of high quality. Pre-catalysts can be more reliable. |
| Inappropriate Base | Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu), LHMDS, or K₃PO₄ are typically used. The choice of base can be substrate-dependent and may require screening. |
| Aryl Iodide Inhibition | While aryl iodides are generally more reactive in oxidative addition, the resulting iodide anion can sometimes form bridging dimers with palladium, inhibiting the catalytic cycle. If this is suspected, switching to a different solvent or ligand system may be beneficial. |
| Amine Reactivity | The nature of the amine (primary, secondary, aryl, alkyl) can significantly affect the reaction. Different classes of amines may require different ligand systems for optimal results. |
Problem: Significant Side Product Formation
| Side Reaction | Possible Cause | Recommended Solution |
| Hydrodehalogenation | The bromo or iodo substituent is replaced by a hydrogen atom. This can be promoted by elevated temperatures and certain catalyst/ligand combinations. | Try a different ligand system or a milder base. Lowering the reaction temperature may also be effective. |
| Catalyst Decomposition | The palladium catalyst can decompose to form palladium black, leading to a halt in the reaction. This is often caused by the presence of oxygen or impurities. | Ensure the reaction is run under a strict inert atmosphere and that all reagents and solvents are pure and dry. |
Experimental Protocol: Buchwald-Hartwig Amination at the C-2 Position
This protocol provides a general starting point for the Buchwald-Hartwig amination at the C-2 iodo position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst and the phosphine ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive flow of inert gas, add the base, this compound, and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromo-2-iodo-3-methoxypyridine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-iodo-3-methoxypyridine in coupling reactions. The information is designed to address specific experimental challenges, with a focus on the impact of temperature.
General Considerations for Coupling Reactions
A key feature of this compound is the presence of two different halogen atoms, which allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. Consequently, the carbon-iodine bond at the 2-position is significantly more reactive than the carbon-bromine bond at the 5-position. This inherent reactivity difference allows for selective coupling at the C-2 position by carefully controlling reaction conditions, most notably temperature. Lower temperatures generally favor selective reaction at the more reactive C-I bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Suzuki-Miyaura coupling with this compound?
A1: Suzuki-Miyaura couplings involving aryl bromides and iodides are commonly run at elevated temperatures, typically in the range of 80-110 °C.[1][2] Starting at the lower end of this range (e.g., 80 °C) is recommended to maximize selectivity for the more reactive C-I bond.
Q2: How does temperature affect the selectivity of the Suzuki-Miyaura coupling for the C-I versus the C-Br bond?
A2: Lower reaction temperatures will favor the selective coupling at the more reactive C-I bond. If you observe significant amounts of di-substituted product or reaction at the C-Br bond, reducing the reaction temperature is the most effective way to enhance selectivity for the C-I bond.
Q3: My reaction is sluggish or not going to completion. Should I increase the temperature?
A3: If the reaction is slow, a gradual increase in temperature can improve the reaction rate. However, excessively high temperatures (>110-120 °C) can lead to catalyst decomposition, observed as the formation of palladium black, which will cause the reaction to stall and can decrease the overall yield.[3]
Q4: What are common side products in Suzuki-Miyaura couplings, and how does temperature influence their formation?
A4: Common side products include homocoupling of the boronic acid and hydrodehalogenation of the starting material. Elevated temperatures can sometimes increase the rate of these side reactions.[4] Careful monitoring of the reaction and stopping it as soon as the starting material is consumed can help to minimize the formation of these byproducts.
Troubleshooting Guide
Problem: Low or no conversion of the starting material.
-
Possible Cause: Inactive catalyst or suboptimal reaction conditions.
-
Solution:
-
Verify Catalyst and Ligand: Ensure you are using a suitable catalyst system. For challenging couplings, consider using more robust palladacycle precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
-
Optimize Temperature: If the reaction is slow, gradually increase the temperature in 10 °C increments. Many Suzuki couplings perform well between 80-110 °C.[1]
-
Check Base and Solvent: The choice of base and solvent is critical. A range of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ can be used, often in a solvent system like dioxane/water or toluene/water.[1]
-
Ensure Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure your reaction setup is properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.
-
Problem: Formation of significant side products (e.g., homocoupling, di-substitution).
-
Possible Cause: Reaction temperature is too high or reaction time is too long.
-
Solution:
-
Reduce Reaction Temperature: To improve selectivity for the C-I bond and minimize side reactions, try running the reaction at a lower temperature (e.g., 80 °C).
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged reaction times that can lead to side product formation.
-
Adjust Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can help to drive the reaction to completion and compete with homocoupling of the aryl halide.
-
Data Presentation: Representative Suzuki Coupling Conditions for an Analogous System
Due to the limited availability of specific quantitative data for this compound, the following table presents data for the analogous 5-Bromo-2-chloro-4-methoxypyrimidine to illustrate the impact of different reaction parameters.
| Catalyst System | Base | Solvent | Temp (°C) | Yield of Mono-coupled Product (%) | Homocoupling Byproduct (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 65 | 15 |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 | 5 |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 90 | 92 | <2 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 90 | <3 |
Note: This data is for a representative bromochloropyrimidine analog and serves as a guide for optimization.[4]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-2 Position
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for a Sonogashira coupling with this compound?
A1: Sonogashira couplings can often be performed at milder temperatures than Suzuki couplings, with a range from room temperature to 100 °C being common. For selective coupling at the C-I position, starting at a lower temperature (e.g., room temperature to 40 °C) is advisable.
Q2: My Sonogashira reaction is not working at room temperature. What should I do?
A2: If the reaction is sluggish at room temperature, a gradual increase in temperature to 50-80 °C can be beneficial. Some less reactive substrates may require heating to proceed at a reasonable rate.
Q3: I am observing a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
A3: Alkyne homocoupling is a common side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this:
- Ensure strictly anaerobic (oxygen-free) conditions by thoroughly degassing all solvents and maintaining an inert atmosphere.
- Consider using a copper-free Sonogashira protocol, although this may require higher temperatures or more specialized catalyst systems.
Q4: My reaction mixture turned black. What does this signify?
A4: The formation of a black precipitate ("palladium black") indicates decomposition of the palladium catalyst. This can be caused by excessively high temperatures, impurities in the reagents or solvents, or the presence of oxygen. Once the catalyst has decomposed, the reaction will stop.
Troubleshooting Guide
Problem: Low yield or failed reaction.
-
Possible Cause: Catalyst deactivation, insufficient temperature, or incorrect base.
-
Solution:
-
Degas Thoroughly: Ensure all solvents and the reaction mixture are rigorously degassed to prevent catalyst oxidation.
-
Increase Temperature: If the reaction is not proceeding at room temperature, gradually heat the mixture (e.g., to 50-60 °C).
-
Verify Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically required. Ensure it is anhydrous and present in sufficient excess (2-3 equivalents).
-
Consider Copper-Free Conditions: If homocoupling is a major issue, switch to a copper-free protocol, which may necessitate a different ligand and potentially a higher reaction temperature.
-
Problem: Significant formation of homocoupled alkyne.
-
Possible Cause: Presence of oxygen or suboptimal reaction conditions.
-
Solution:
-
Improve Inert Atmosphere: Use freeze-pump-thaw cycles for solvent degassing and maintain a positive pressure of argon or nitrogen.
-
Lower Temperature: High temperatures can sometimes accelerate homocoupling more than the desired cross-coupling. If you are heating the reaction, try running it for a longer time at a lower temperature.
-
Use a Copper-Free System: This is often the most effective way to eliminate Glaser coupling.
-
Data Presentation: Effect of Temperature on a Representative Sonogashira Coupling
The following data for a Sonogashira reaction with an aryl bromide illustrates the general effect of temperature on yield.
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 0.5 | Room Temperature | 18 | 42 |
| 0.5 | 60 | 0.5 | 80 |
| 0.5 | 100 | 0.5 | 85 |
Note: This data is for a representative aryl bromide and serves as a guide.[5]
Experimental Protocol: Selective Sonogashira Coupling at the C-2 Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and if used, the copper co-catalyst (e.g., CuI, 4-6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add degassed solvent (e.g., THF or DMF) and an amine base (e.g., TEA, 2-3 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
Frequently Asked Questions (FAQs)
Q1: What is a suitable temperature for the Buchwald-Hartwig amination of this compound?
A1: Buchwald-Hartwig aminations are typically conducted at elevated temperatures, often in the range of 80-110 °C, to facilitate the coupling of amines with aryl halides.[1]
Q2: How can I ensure selective amination at the C-2 iodo position?
A2: As with other cross-coupling reactions, lower temperatures will favor reaction at the more labile C-I bond. Start with temperatures around 80 °C and only increase if the reaction is not proceeding. Careful selection of the ligand is also crucial for selectivity.
Q3: My reaction is not working. What are the most critical parameters to check?
A3: The most critical parameters for a successful Buchwald-Hartwig amination are the choice of ligand, the base, and ensuring strictly anhydrous and anaerobic conditions. The palladium catalyst and phosphine ligands are often highly sensitive to air and moisture.
Q4: What type of base should I use for a Buchwald-Hartwig reaction?
A4: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific substrates and ligand used.
Troubleshooting Guide
Problem: Low or no product formation.
-
Possible Cause: Inactive catalyst, inappropriate ligand or base, or presence of oxygen/moisture.
-
Solution:
-
Screen Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or RuPhos are often effective for heteroaryl halides.
-
Optimize Base: The base must be strong enough to deprotonate the amine. Screen different bases if your initial choice is ineffective.
-
Ensure Anhydrous and Anaerobic Conditions: Use oven-dried glassware, anhydrous solvents, and handle all air-sensitive reagents under an inert atmosphere.
-
Screen Temperatures: If the reaction is sluggish, consider a temperature screen from 80-120 °C. Microwave irradiation can also be effective for difficult couplings.[6]
Problem: Poor selectivity, with reaction at both the iodo and bromo positions.
-
Possible Cause: Reaction temperature is too high.
-
Solution:
-
Lower the Temperature: This is the most direct way to improve selectivity for the C-I bond.
-
Change the Ligand: Less reactive catalyst systems, which can be achieved by ligand modification, may sometimes improve selectivity.
-
Monitor Reaction Time: Stop the reaction as soon as the mono-aminated product is formed to prevent further reaction at the C-Br position.
-
Data Presentation: Representative Buchwald-Hartwig Amination Conditions for an Analogous System
The following table summarizes typical conditions for the selective amination of a dihalogenated heterocycle, which can serve as a starting point for this compound.
| Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 90-98 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 90-98 |
| Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LHMDS (1.5) | THF | 80 | 20 | 85-95 |
Note: The data presented is based on the amination of 5-Bromo-2-chlorobenzo[d]thiazole and serves as a representative guide.[6]
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-2 Position
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.5 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with argon (repeat three times).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
how to avoid dehalogenation of 5-Bromo-2-iodo-3-methoxypyridine
Welcome to the technical support center for 5-Bromo-2-iodo-3-methoxypyridine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical modification of this versatile building block, with a primary focus on avoiding undesired dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in cross-coupling reactions?
The main challenge is achieving selective functionalization at either the 2-iodo or 5-bromo position without inducing dehalogenation, which is the premature removal of a halogen atom and its replacement with a hydrogen atom. This side reaction leads to the formation of undesired byproducts, reducing the yield of the target molecule and complicating purification.[1][2][3]
Q2: Which halogen is more reactive in this compound?
In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[1] This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition by the palladium catalyst. This inherent difference in reactivity is the key to achieving selective functionalization at the 2-position.
Q3: What are the common mechanisms of dehalogenation in palladium-catalyzed cross-coupling reactions?
Dehalogenation, often referred to as hydrodehalogenation, primarily occurs through the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This reactive intermediate can arise from various sources, including:
-
Solvents: Protic solvents like alcohols can be a source of hydrides.
-
Bases: Strong bases, particularly alkoxides, can promote the formation of Pd-H species.[2]
-
Reagents: Impurities or decomposition of reagents can also generate hydride sources.
Once formed, the Pd-H species can undergo reductive elimination with the pyridine ring, leading to the dehalogenated byproduct.
Q4: How can I minimize dehalogenation when performing a cross-coupling reaction with this compound?
Minimizing dehalogenation requires careful optimization of the reaction conditions. Key strategies include:
-
Catalyst and Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[2][4]
-
Base Selection: Using weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is generally preferred over strong alkoxide bases.[2]
-
Solvent Choice: Aprotic solvents like toluene, dioxane, or THF are generally recommended over protic solvents.[5]
-
Temperature Control: Running the reaction at the lowest effective temperature can help suppress the dehalogenation side reaction.[5]
-
Reaction Time: Minimizing the reaction time by closely monitoring the consumption of the starting material is also crucial.
Troubleshooting Guides
This section provides specific troubleshooting advice for common cross-coupling reactions performed on this compound.
Issue 1: Significant Dehalogenation Observed
If you are observing a significant amount of the dehalogenated byproduct (e.g., 5-bromo-3-methoxypyridine or 2-iodo-3-methoxypyridine), consider the following systematic approach to troubleshoot the issue.
Troubleshooting Workflow for Dehalogenation
Caption: A troubleshooting workflow for addressing dehalogenation.
Issue 2: Low or No Yield of the Desired Product
If the desired cross-coupled product is not being formed in a reasonable yield, the following troubleshooting steps can be taken.
Troubleshooting Workflow for Low Product Yield
Caption: A troubleshooting workflow for low product yield.
Experimental Protocols
The following protocols provide recommended starting conditions for common cross-coupling reactions with this compound, designed to be selective for the 2-iodo position and minimize dehalogenation.
Note: These are generalized protocols and may require optimization for specific substrates.
Selective Suzuki-Miyaura Coupling
This reaction is ideal for forming carbon-carbon bonds with aryl or vinyl boronic acids/esters.
Reaction Scheme:
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice. For more challenging couplings, PdCl₂(dppf) can be effective. |
| Ligand | (If using a precursor like Pd₂(dba)₃) XPhos or SPhos | Bulky, electron-rich ligands are often beneficial. |
| Catalyst Loading | 2-5 mol% | Start with 5 mol% and reduce upon successful coupling. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Weaker inorganic bases are preferred to minimize dehalogenation.[2] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | An aqueous co-solvent is often necessary. |
| Temperature | 80-90 °C | Start at the lower end to maximize selectivity. |
Detailed Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Selective Sonogashira Coupling
This reaction is used for forming carbon-carbon bonds with terminal alkynes.
Reaction Scheme:
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A common and effective catalyst for Sonogashira reactions. |
| Catalyst Loading | 2-5 mol% | |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the traditional Sonogashira catalytic cycle.[6] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (≥ 2 equivalents) | The amine base often serves as the solvent or co-solvent. |
| Solvent | THF or DMF | Ensure the solvent is anhydrous and degassed. |
| Temperature | Room Temperature to 50 °C | Milder temperatures are generally sufficient for reactive iodides. |
Detailed Protocol:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (3 mol%).
-
Add degassed THF and triethylamine (3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Selective Buchwald-Hartwig Amination
This reaction is for the formation of carbon-nitrogen bonds with primary or secondary amines.
Reaction Scheme:
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | Xantphos or BINAP | Bulky, electron-rich biarylphosphine ligands are crucial for C-N bond formation.[7][8] |
| Catalyst Loading | 1-3 mol% Pd, 1.2-2x mol% Ligand | The ligand-to-palladium ratio is important. |
| Base | NaOtBu or LHMDS (1.5-2 equivalents) | Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous solvents are critical. |
| Temperature | 90-110 °C | Higher temperatures are often necessary for C-N coupling. |
Detailed Protocol:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.5 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted by qualified individuals in a properly equipped laboratory, following all appropriate safety precautions. Reaction conditions may require optimization for specific substrates and desired outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-iodo-3-methoxypyridine and 2,5-dibromopyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of dihalogenated pyridines is a cornerstone in the synthesis of novel pharmaceuticals and functional materials. The selection of the appropriate starting material is critical for achieving desired regioselectivity and overall efficiency. This guide provides an objective comparison of the reactivity of two key building blocks, 5-Bromo-2-iodo-3-methoxypyridine and 2,5-dibromopyridine, in common palladium-catalyzed cross-coupling reactions. The information is supported by experimental data from literature to aid in synthetic planning and execution.
General Principles of Reactivity
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the halogen and its position on the pyridine ring.
Influence of the Halogen: The oxidative addition of a palladium(0) catalyst to the carbon-halogen (C-X) bond is often the rate-determining step. The reactivity of the halogens follows the order: I > Br > Cl > F.[1][2][3][4][5][6] This is attributed to the decreasing bond dissociation energy of the C-X bond down the group, making the C-I bond the most susceptible to cleavage by the palladium catalyst.
Influence of the Position on the Pyridine Ring: The pyridine ring is electron-deficient, and this effect is most pronounced at the C2, C4, and C6 positions. Consequently, halogens at these positions are generally more reactive in cross-coupling reactions than those at the C3 or C5 positions.[7][8] For 2,5-dihalopyridines, the C2 position is typically more reactive than the C5 position due to its proximity to the nitrogen atom, which enhances its electrophilicity.[7]
Reactivity Profile of this compound
The key feature of this compound is the presence of two different halogens. This inherent difference in reactivity allows for highly selective sequential functionalization. The significantly weaker C-I bond at the 2-position readily undergoes oxidative addition, enabling a wide range of cross-coupling reactions at this site while leaving the C-Br bond at the 5-position intact for subsequent transformations.[1][4][5] The 3-methoxy group, being electron-donating, may have a minor deactivating effect on the reactivity of the adjacent C-Br bond.
Reactivity Profile of 2,5-dibromopyridine
In contrast to its iodo-bromo counterpart, 2,5-dibromopyridine presents a greater synthetic challenge in achieving regioselectivity. While the C2-Br bond is inherently more reactive than the C5-Br bond, achieving selective mono-functionalization requires careful control of reaction conditions.[7][9] The choice of palladium catalyst, ligand, base, and temperature can significantly influence the ratio of C2 to C5-substituted products.[7][10] In some instances, a lack of selectivity can lead to mixtures of mono-arylated isomers and di-substituted products.
Data Presentation: Comparison of Reactivity in Cross-Coupling Reactions
The following tables summarize representative experimental data for the selective functionalization of this compound and 2,5-dibromopyridine in various palladium-catalyzed cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 5-Bromo-2-iodo-pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 5-Bromo-2-phenylpyridine | 85 | [2] (adapted) |
| 2,5-Dibromopyridine | 4-Methylphenyl-boronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 2-(4-Methylphenyl)-5-bromopyridine | 78 | [11] (adapted) |
| 2,5-Dibromopyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 2-Phenyl-5-bromopyridine | 75 | [7] (adapted) |
Table 2: Stille Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 5-Bromo-2-iodo-pyridine | (Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 110 | 12 | 5-Bromo-2-(thiophen-2-yl)pyridine | 82 | [12] (adapted) |
| 2,5-Dibromopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 100 | 24 | 2-Vinyl-5-bromopyridine | 70 | [13] (adapted) |
Table 3: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Bromo-4-iodopyridine* | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | 2-Bromo-4-(phenylethynyl)pyridine | 92 | [5][6] (adapted) |
| 2,5-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 2-(Phenylethynyl)-5-bromopyridine | 65 | [14] (adapted) |
*Data for 2-Bromo-4-iodopyridine is used as a proxy to illustrate selective coupling at the C-I bond.
Table 4: Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Bromo-4-iodopyridine* | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 18 | 4-Morpholino-2-bromopyridine | 88 | [3] (adapted) |
| 2,5-Dibromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | 2-Anilino-5-bromopyridine | 72 | [9] (adapted) |
*Data for 2-Bromo-4-iodopyridine is used as a proxy to illustrate selective coupling at the C-I bond.
Table 5: Negishi Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 5-Bromo-2-iodo-pyridine | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 12 | 5-Bromo-2-phenylpyridine | 80 | [15] (adapted) |
| 2,5-Dibromopyridine | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF | RT | 3 | 2-Isopropyl-5-bromopyridine | 96 | [16] (adapted) |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be adapted and optimized for specific substrates and scales.
Selective Suzuki-Miyaura Coupling of this compound
To a solution of this compound (1.0 equiv) in a 4:1 mixture of toluene and water are added the corresponding arylboronic acid (1.2 equiv) and potassium carbonate (2.0 equiv). The mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is then added, and the reaction mixture is heated at 80-90 °C under an argon atmosphere for 12-16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-aryl-5-bromo-3-methoxypyridine.
Regioselective Suzuki-Miyaura Coupling of 2,5-dibromopyridine
A mixture of 2,5-dibromopyridine (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium phosphate (2.0 equiv) in a suitable solvent such as toluene or dioxane is degassed with argon. A palladium catalyst, for instance, a pre-catalyst formed from Pd₂(dba)₃ and a ligand like SPhos (0.02 equiv Pd), is added. The reaction is heated at 100-110 °C for 16-24 hours. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic phase is dried and concentrated, and the product is purified by chromatography to yield the 2-aryl-5-bromopyridine.
Selective Sonogashira Coupling of this compound
In a flask, this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv), and copper(I) iodide (0.05 equiv) are combined. The flask is evacuated and backfilled with argon. Anhydrous solvent (e.g., THF or DMF) and a base like triethylamine (2.0 equiv) are added. The terminal alkyne (1.2 equiv) is then added dropwise. The reaction is stirred at room temperature for 4-6 hours. Upon completion, the solvent is removed, and the residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualization
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Workflow for the sequential functionalization of the two pyridine derivatives.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Selective Functionalization: A Comparative Guide to the Reactivity of 5-Bromo-2-iodo-3-methoxypyridine
For researchers, scientists, and professionals in drug development, the strategic and selective functionalization of complex molecular scaffolds is a cornerstone of innovation. The dihalogenated pyridine derivative, 5-Bromo-2-iodo-3-methoxypyridine, presents a valuable platform for sequential chemical modifications, owing to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide provides a comparative analysis of the selective reactivity of this compound in key cross-coupling reactions, supported by established chemical principles and data from analogous systems.
While specific experimental data for this compound is not extensively detailed in readily available literature, the underlying principles of its reactivity can be confidently inferred from a wealth of studies on similar dihalopyridine systems. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This differential reactivity allows for the selective functionalization of the C-I bond at the 2-position, while the C-Br bond at the 5-position remains available for subsequent transformations.
Comparative Reactivity in Cross-Coupling Reactions
The selective reaction at the C-I bond is primarily attributed to its lower bond dissociation energy compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle of palladium-catalyzed reactions. This selectivity is a key feature in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, the reaction with a boronic acid or ester is expected to proceed with high selectivity at the 2-position.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-I Bond
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Ligand | PPh₃ or dppf |
| Base | K₂CO₃ or K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O |
| Temperature | 80-100 °C |
| Expected Outcome | Selective coupling at the C-2 position |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The higher reactivity of the C-I bond allows for the selective introduction of an alkynyl group at the 2-position of the pyridine ring.
Table 2: Representative Conditions for Selective Sonogashira Coupling at the C-I Bond
| Parameter | Condition |
| Catalyst | PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Et₃N or DIPA |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Expected Outcome | Selective coupling at the C-2 position |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the other cross-coupling reactions, the amination is anticipated to occur selectively at the C-2 iodo-substituted position.
Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination at the C-I Bond
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, SPhos, or BINAP |
| Base | NaOtBu or Cs₂CO₃ |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Expected Outcome | Selective amination at the C-2 position |
Experimental Protocols
The following are generalized experimental protocols for the selective functionalization of a bromo-iodopyridine derivative, based on established procedures for analogous substrates.
General Protocol for Selective Suzuki-Miyaura Coupling
To a solution of the bromo-iodopyridine (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a degassed mixture of 1,4-dioxane and water (4:1), is added a base such as K₃PO₄ (2.0 equiv). The mixture is further degassed before the addition of a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%). The reaction is then heated to 80-100 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
General Protocol for Selective Sonogashira Coupling
In a flask, the bromo-iodopyridine (1.0 equiv) and a terminal alkyne (1.2 equiv) are dissolved in a suitable solvent like THF or DMF. To this solution, PdCl₂(PPh₃)₂ (2-5 mol%), CuI (1-3 mol%), and a base such as triethylamine (2.0 equiv) are added. The reaction mixture is stirred at room temperature or slightly elevated temperatures and monitored for completion. After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified using column chromatography.
General Protocol for Selective Buchwald-Hartwig Amination
A mixture of the bromo-iodopyridine (1.0 equiv), the desired amine (1.2 equiv), a base like NaOtBu (1.5 equiv), a palladium precursor such as Pd₂(dba)₃ (2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%) is prepared in a glovebox or under an inert atmosphere. A degassed solvent, typically toluene or dioxane, is added, and the reaction is heated to 80-110 °C. After the starting material is consumed, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the product is isolated via column chromatography.
Visualizing Selectivity and Workflow
The logical flow of a selective cross-coupling reaction on this compound and a typical experimental workflow are depicted in the following diagrams.
Caption: Logical pathway for the selective functionalization of this compound.
Confirming the Structure of 5-Bromo-2-iodo-3-methoxypyridine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the primary analytical methods for elucidating the structure of 5-Bromo-2-iodo-3-methoxypyridine, a substituted pyridine with potential applications in medicinal chemistry. By presenting detailed experimental protocols, comparative data, and visual workflows, this document aims to assist researchers in selecting the most appropriate analytical strategies for their specific needs.
The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. Therefore, rigorous structural analysis is paramount to ensure the identity, purity, and integrity of a synthesized compound like this compound. The principal techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. Each method provides unique and complementary information, and often, a combination of these techniques is necessary for complete and confident structure determination.
Key Analytical Techniques at a Glance
| Analytical Method | Information Obtained | Sample Requirements | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, atom connectivity, and spatial relationships. | 5-10 mg dissolved in a deuterated solvent. | Non-destructive, provides detailed structural information in solution. | Lower sensitivity compared to MS, requires relatively pure sample. |
| Mass Spectrometry | Molecular weight and elemental composition. | Micrograms to nanograms of sample. | High sensitivity, provides accurate molecular weight. | Provides limited information on atom connectivity, can be destructive. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in the solid state. | High-quality single crystal (0.1-0.5 mm). | Provides absolute and unambiguous structure determination.[1][2][3] | Crystal growth can be a significant bottleneck.[4] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure in solution.[5][6][7] For this compound, both ¹H and ¹³C NMR are essential for a comprehensive analysis.
Sample Preparation: Dissolve approximately 10-15 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard proton experiment.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-32
-
-
Processing: Apply a 0.3 Hz line broadening exponential window function before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy Protocol:
-
Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR spectrometer.
-
Experiment: Proton-decoupled carbon experiment.
-
Acquisition Parameters:
-
Pulse Angle: 45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
-
Processing: Apply a 1.0 Hz line broadening exponential window function before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound.[8] For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental formula.
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[10][11][12]
-
GC Conditions:
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: Scan from m/z 50 to 400.
-
Ion Source Temperature: 230 °C.
-
High-Resolution Mass Spectrometry (HRMS) Protocol (using ESI):
-
System: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
ESI Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas: Nitrogen at a suitable pressure.
-
Drying Gas: Nitrogen at an appropriate temperature and flow rate.
-
-
Mass Analysis: Acquire the spectrum in a high-resolution mode to obtain accurate mass measurements.
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[13] The primary challenge for this technique is obtaining a high-quality single crystal of the compound.
Crystallization Protocol (Slow Evaporation): [14][15][16]
-
Purity: Ensure the sample of this compound is of high purity.
-
Solvent Selection: Dissolve the compound in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Crystallization Vessel: Transfer the solution to a clean, small vial or test tube.
-
Evaporation: Cover the vessel with a cap containing a small pinhole to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and mount them on the goniometer of the diffractometer.
Data Collection and Structure Refinement:
-
Instrument: A single-crystal X-ray diffractometer.
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using appropriate software (e.g., SHELXS, SHELXL). Refine the structural model to obtain the final atomic coordinates and crystallographic parameters.
Comparative Data
The following tables summarize the expected quantitative data for this compound based on the analysis of structurally similar compounds.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| H-4 | ~7.5 - 7.8 (d) | C-2: ~110 - 120 |
| H-6 | ~8.0 - 8.3 (d) | C-3: ~150 - 160 |
| -OCH₃ | ~3.9 - 4.1 (s) | C-4: ~125 - 135 |
| C-5: ~115 - 125 | ||
| C-6: ~145 - 155 | ||
| -OCH₃: ~55 - 60 |
Note: The exact chemical shifts and coupling constants will depend on the specific electronic environment. The pyridine protons are expected to appear as doublets due to coupling with each other.
Table 2: Expected Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| GC-MS (EI) | Molecular Ion (M⁺) | m/z 313 (and 315, 311 due to isotopes) |
| Key Fragments | Loss of I, Br, CH₃, OCH₃ | |
| HRMS (ESI) | [M+H]⁺ (Monoisotopic) | Calculated: 313.8599 |
| Elemental Composition | C₆H₆BrINO⁺ |
Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I) will result in a characteristic isotopic pattern in the mass spectrum, which is a key diagnostic feature.[17][18]
Table 3: Expected X-ray Crystallography Data
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | C-Br, C-I, C-O, C-N, C-C |
| Bond Angles | Angles within the pyridine ring and substituents |
| Torsion Angles | Conformation of the methoxy group |
Note: X-ray crystallography will provide the precise and unambiguous connectivity and three-dimensional arrangement of all atoms in the molecule.
Visualizing the Workflow and Logic
To better illustrate the process of structural confirmation, the following diagrams outline the experimental workflow and the logical relationship between the analytical techniques.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Logical relationship between analytical methods and the structural information they provide.
Conclusion
The structural confirmation of this compound is most reliably achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. While NMR and MS provide essential information regarding the molecular framework and composition in a relatively high-throughput manner, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure. The choice of which methods to employ will depend on the specific research question, sample availability, and the required level of structural detail. This guide provides the foundational knowledge for researchers to make informed decisions in their analytical endeavors.
References
- 1. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. bbhegdecollege.com [bbhegdecollege.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide | Semantic Scholar [semanticscholar.org]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How To [chem.rochester.edu]
- 15. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 16. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Illuminating Regioselectivity: A 1H NMR-Based Guide to the Selective Coupling of 5-Bromo-2-iodo-3-methoxypyridine
For researchers, scientists, and professionals in drug development, the ability to selectively functionalize polysubstituted heterocyclic scaffolds is paramount. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—to achieve selective C-C and C-N bond formation at the C2 position of 5-Bromo-2-iodo-3-methoxypyridine. The analysis is supported by predicted 1H NMR data to facilitate the confirmation of reaction outcomes.
The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds in this compound provides a handle for regioselective functionalization. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst, allowing for selective coupling at the C2 position while leaving the C5-bromo substituent intact for potential subsequent transformations. This guide outlines the expected 1H NMR spectral changes that confirm this selective transformation.
Predicted ¹H NMR Data for Selective C2 Coupling
The following table summarizes the predicted ¹H NMR chemical shifts (δ) and coupling constants (J) for the starting material and the products of selective coupling at the C2 position. These predictions are based on established substituent effects on the pyridine ring.
| Compound | Predicted Chemical Shift (ppm) and Multiplicity |
| This compound | ~8.0 (d, J ≈ 2 Hz, H6), ~7.6 (d, J ≈ 2 Hz, H4), ~4.0 (s, OCH₃) |
| 5-Bromo-3-methoxy-2-phenylpyridine | ~8.2 (d, J ≈ 2 Hz, H6), ~7.8 (d, J ≈ 2 Hz, H4), ~7.5-7.3 (m, Ar-H), ~4.1 (s, OCH₃) |
| 5-Bromo-3-methoxy-2-(phenylethynyl)pyridine | ~8.1 (d, J ≈ 2 Hz, H6), ~7.7 (d, J ≈ 2 Hz, H4), ~7.6-7.4 (m, Ar-H), ~4.0 (s, OCH₃) |
| N-phenyl-(5-bromo-3-methoxypyridin-2-amine) | ~7.9 (d, J ≈ 2 Hz, H6), ~7.5 (d, J ≈ 2 Hz, H4), ~7.4-7.0 (m, Ar-H), ~6.5 (s, NH), ~3.9 (s, OCH₃) |
Disclaimer: The ¹H NMR data presented in this table is predicted based on known chemical shift principles and data from structurally similar compounds. Specific experimental values may vary.
Experimental Protocols for Selective C2 Coupling
The following are generalized protocols for achieving selective coupling at the C2 position of this compound. Optimization may be required for specific substrates.
Selective Suzuki Coupling
Objective: To synthesize 5-Bromo-3-methoxy-2-phenylpyridine.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Selective Sonogashira Coupling
Objective: To synthesize 5-Bromo-3-methoxy-2-(phenylethynyl)pyridine.
Materials:
-
This compound
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene (1.5 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Selective Buchwald-Hartwig Amination
Objective: To synthesize N-phenyl-(5-bromo-3-methoxypyridin-2-amine).
Materials:
-
This compound
-
Aniline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.4 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add a solution of this compound (1.0 equiv.) and aniline (1.2 equiv.) in degassed toluene.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Selective Coupling Pathways
The following diagrams illustrate the logic of selective functionalization at either the C2 or C5 position of this compound.
Mass Spectrometry of 5-Bromo-2-iodo-3-methoxypyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast array of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and ability to provide detailed structural information. This guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Bromo-2-iodo-3-methoxypyridine, a halogenated heterocyclic compound of interest in medicinal chemistry. We present a comparison of its mass spectrometric fragmentation with alternative analytical techniques, supported by detailed experimental protocols and data presented for comparative analysis.
Mass Spectrometry Analysis of this compound
Mass spectrometry of this compound (Molecular Formula: C₆H₅BrINO, Molecular Weight: 313.92 g/mol ) provides significant structural information through its characteristic fragmentation pattern.[1] Electron Ionization (EI) is a common technique for such analyses, inducing fragmentation that is invaluable for structural elucidation.
The mass spectrum is expected to show a prominent molecular ion peak cluster. Due to the presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, the molecular ion peak will appear as a doublet with a mass difference of 2 Da and roughly equal intensity.
Subsequent fragmentation is predicted to involve the loss of the substituents and cleavage of the pyridine ring. The primary fragmentation pathways likely include the loss of a bromine radical (•Br), an iodine radical (•I), a methyl radical (•CH₃) from the methoxy group, and a molecule of carbon monoxide (CO).
Predicted Fragmentation Pattern
The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br, ¹²⁷I).
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Notes |
| 313/315 | [C₆H₄BrINO]⁺• | - | Molecular ion peak cluster (presence of Bromine) |
| 284/286 | [C₅H₄BrINO]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group |
| 234 | [C₆H₄INO]⁺ | •Br | Loss of a bromine radical |
| 186 | [C₆H₄BrNO]⁺ | •I | Loss of an iodine radical |
| 205 | [C₅H₄INO]⁺ | •Br, CO | Loss of bromine followed by carbon monoxide |
| 157 | [C₅H₄BrNO]⁺ | •I, CO | Loss of iodine followed by carbon monoxide |
| 127 | [I]⁺ | C₆H₄BrNO | Iodine cation |
| 79/81 | [Br]⁺ | C₆H₄INO | Bromine cation |
Experimental Protocols
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
Objective: To identify and characterize the fragmentation pattern of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: Non-polar capillary column (e.g., 5% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL.
-
Inject 1 µL of the diluted sample into the GC-MS system.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable structural data, a comprehensive characterization of this compound and its derivatives often requires the use of complementary analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful alternatives.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (GC-MS) | Separation by gas chromatography and detection by mass-to-charge ratio. | Molecular weight, fragmentation pattern, structural information. | High sensitivity, provides structural details. | Requires volatile and thermally stable compounds. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purity, quantification, separation of non-volatile impurities. | Robust, quantitative, suitable for non-volatile compounds. | Limited structural information from UV detection alone. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Detailed structural connectivity, stereochemistry. | Unambiguous structure elucidation. | Lower sensitivity compared to MS, requires higher sample concentration. |
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Objective: To assess the purity and quantify this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient:
-
0-2 min: 5% B.
-
2-15 min: 5% to 95% B.
-
15-20 min: 95% B.
-
20.1-25 min: 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Dilute with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizing Fragmentation and Workflows
To further elucidate the processes described, the following diagrams illustrate the predicted mass spectrometry fragmentation pathway and a general analytical workflow.
Caption: Predicted EI-MS Fragmentation Pathway of this compound.
References
A Comparative Guide to Palladium Catalysts for Suzuki Reactions of 5-Bromo-2-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. For drug development professionals and researchers, the selective functionalization of polysubstituted heteroaromatics is of paramount importance. 5-Bromo-2-iodo-3-methoxypyridine is a versatile building block, offering two distinct reactive sites for sequential, selective cross-coupling reactions. The choice of the palladium catalyst is critical to control the regioselectivity and achieve high yields in the Suzuki coupling of this substrate. This guide provides an objective comparison of common palladium catalysts for the Suzuki reaction of this compound, with a focus on selective coupling at the more reactive C-I bond, supported by experimental data from analogous systems.
Principle of Selective Coupling
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl. This difference in reactivity is primarily due to the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition by the palladium(0) catalyst. This intrinsic property of this compound allows for selective Suzuki coupling at the 2-position (the site of the iodo group) while leaving the bromo group at the 5-position available for subsequent transformations.
Performance Comparison of Palladium Catalysts
While a direct head-to-head comparison of palladium catalysts for this compound is not extensively documented, the following table summarizes the performance of common catalysts in the Suzuki coupling of structurally similar bromo- and iodo-pyridines. This data provides a strong basis for catalyst selection for the selective coupling at the 2-position of this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Features |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ or Na₂CO₃ | 1,4-Dioxane/H₂O, DME/H₂O | 80-95 | 12-24 | 80-95 | A reliable and commonly used catalyst, though sometimes requiring longer reaction times.[1][2][3] |
| PdCl₂(dppf) | dppf | K₂CO₃ or Cs₂CO₃ | DME or 1,4-Dioxane | 80-90 | 2-12 | High | Often provides high yields in shorter reaction times compared to Pd(PPh₃)₄.[4] |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene/H₂O or 1,4-Dioxane | 100-110 | 12-24 | High | Effective for challenging substrates, including those with steric hindrance. |
| Pd-PEPPSI-IPr | IPr (NHC) | Cs₂CO₃ | 1,4-Dioxane | RT-100 | 2-18 | High | N-Heterocyclic carbene (NHC) ligands can offer high stability and reactivity. |
Note: The data presented is a representative compilation based on established principles of palladium catalysis and results from structurally analogous substrates. Optimization for this compound is recommended.
Experimental Protocols
This section provides a detailed, generalized protocol for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the 2-position.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Round-bottom flask or Schlenk tube
-
Condenser and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., Argon) three times to establish an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-bromo-3-methoxypyridine.
Visualizing the Suzuki-Miyaura Coupling
To further aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
The Strategic Advantage of 5-Bromo-2-iodo-3-methoxypyridine in Modern Synthesis: A Comparative Guide
In the landscape of pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount. Among the plethora of available building blocks, dihalopyridines serve as versatile intermediates for constructing complex molecular architectures via cross-coupling reactions. This guide provides a comprehensive comparison of 5-Bromo-2-iodo-3-methoxypyridine with other dihalopyridines, highlighting its distinct advantages, supported by experimental data and detailed protocols. The core benefit of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, enabling highly regioselective sequential functionalization.
The Decisive Advantage: Regioselective Reactivity
The cornerstone of this compound's utility is the well-established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions: I > Br > Cl.[1] The C-I bond is weaker than the C-Br bond, allowing for its preferential reaction under milder conditions. This intrinsic property permits a two-step, one-pot or sequential functionalization of the pyridine ring, first at the 2-position (iodine) and subsequently at the 5-position (bromine). This high degree of regioselectivity minimizes the formation of isomeric byproducts, simplifying purification and increasing overall synthetic efficiency compared to dihalopyridines with identical halogens, such as 2,5-dibromopyridine or 2,6-dichloropyridine, where regioselectivity can be challenging to control.[1]
Performance in Key Cross-Coupling Reactions: A Comparative Overview
The following sections present a comparative analysis of this compound and other dihalopyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. It is important to note that a direct, head-to-head comparison under identical conditions is scarce in the literature. The data presented is collated from various sources, and thus, reaction conditions may vary.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. The enhanced reactivity of the C-I bond in this compound allows for selective arylation or vinylation at the 2-position.
Table 1: Comparison of Dihalopyridines in Suzuki-Miyaura Coupling
| Dihalopyridine | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| This compound | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-5-bromo-3-methoxypyridine | >90 (expected) | [1] |
| 2,5-Dibromopyridine | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Mixture of 2-aryl-5-bromopyridine and 2,5-diarylpyridine | Variable | [2] |
| 2,6-Dichloropyridine | Arylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 2-Aryl-6-chloropyridine | Good to Excellent | [3] |
| 2,3-Dichloropyridine | Arylboronic acid | Pd(OAc)₂, ligand-free | 2-Aryl-3,5-dichloropyridine | Good | [4] |
Note: The yields are representative and can vary significantly based on the specific substrates and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the synthesis of alkynyl-substituted aromatics. This compound allows for the selective introduction of an alkyne at the 2-position.
Table 2: Comparison of Dihalopyridines in Sonogashira Coupling
| Dihalopyridine | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI, Et₃N | 2-Alkynyl-5-bromo-3-methoxypyridine | High (expected) | [5] |
| 2,5-Dibromopyridine | Terminal Alkyne | Pd(CF₃COO)₂/PPh₃/CuI, Et₃N | 2-Alkynyl-5-bromopyridine | up to 96 | [6] |
| 2,6-Dichloropyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI, amine base | 2-Alkynyl-6-chloropyridine | Moderate to Good | [7] |
| 2,3-Dichloropyridine | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | 2-Alkynyl-3-chloropyridine | Moderate to Good | [8] |
Note: The yields are representative and can vary significantly based on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. With this compound, selective amination can be achieved at the 2-position.
Table 3: Comparison of Dihalopyridines in Buchwald-Hartwig Amination
| Dihalopyridine | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| This compound | Amine | Pd(OAc)₂/Xantphos, Cs₂CO₃ | 2-Amino-5-bromo-3-methoxypyridine | Good to Excellent (expected) | [9] |
| 2,5-Dibromopyridine | Amine | Pd₂(dba)₃/BINAP, NaOtBu | Mixture of mono- and di-aminated products | Variable | [10] |
| 2,6-Dichloropyridine | Amine | (NHC)Pd(allyl)Cl, NaOtBu | 2-Amino-6-chloropyridine | up to 94 | [3] |
| 2,3-Dichloropyridine | Amine | Pd(OAc)₂/XPhos, NaOtBu | 2-Amino-3-chloropyridine | Good | [11] |
Note: The yields are representative and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are representative procedures for key cross-coupling reactions.
Regioselective Suzuki-Miyaura Coupling of this compound
Objective: To selectively couple an aryl group at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[12]
Sonogashira Coupling of 2,5-Dibromopyridine
Objective: To synthesize a 2-alkynyl-5-bromopyridine derivative.
Materials:
-
2,5-Dibromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (0.025 equiv)
-
Triphenylphosphine (PPh₃) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen)
Procedure:
-
To a round-bottomed flask, add Pd(CF₃COO)₂, PPh₃, and CuI under a nitrogen atmosphere.
-
Add DMF and stir for 30 minutes.
-
Add 2,5-dibromopyridine, the terminal alkyne, and Et₃N.
-
Heat the reaction mixture to 100 °C for 3 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[6]
Buchwald-Hartwig Amination of 2,6-Dichloropyridine
Objective: To synthesize a 2-amino-6-chloropyridine derivative.
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
(NHC)Pd(allyl)Cl catalyst (e.g., 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
-
Inert gas (Argon)
Procedure:
-
In a glovebox, charge a vial with NaOtBu and the palladium catalyst.
-
Add a solution of 2,6-dichloropyridine and the amine in toluene.
-
Seal the vial and heat the mixture at 100 °C for the required time (monitored by GC-MS).
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.[3]
Visualizing the Advantage: Reaction Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the strategic advantage of this compound and a general experimental workflow.
Caption: Sequential functionalization of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound offers a significant strategic advantage over other dihalopyridines due to the differential reactivity of its halogen substituents. This allows for predictable and highly regioselective sequential cross-coupling reactions, which is a crucial feature for the efficient synthesis of complex, highly substituted pyridine derivatives. While other dihalopyridines such as 2,5-dibromopyridine and 2,6-dichloropyridine are valuable synthetic intermediates, they often present challenges in controlling regioselectivity, leading to product mixtures and more complex purification procedures. For researchers and drug development professionals, the use of this compound can streamline synthetic routes, improve overall yields, and facilitate the rapid generation of diverse molecular libraries for biological screening. The choice of dihalopyridine will ultimately depend on the specific synthetic target and the desired functionalization pattern, but the unique attributes of this compound make it a superior choice for controlled, sequential diversification of the pyridine core.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Utility of 5-Bromo-2-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and access to novel chemical entities. 5-Bromo-2-iodo-3-methoxypyridine has emerged as a versatile intermediate, offering a synthetically advantageous platform for the construction of complex polysubstituted pyridine derivatives. This guide provides an objective comparison of a synthetic route utilizing this key intermediate against an alternative pathway, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Performance Comparison
The primary advantage of employing this compound lies in its differential reactivity of the two halogen atoms. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective and sequential functionalization of the pyridine ring. This inherent reactivity profile can lead to more streamlined and efficient synthetic routes.
| Metric | Synthetic Route using this compound | Alternative Synthetic Route |
| Key Intermediate | This compound | 2-Amino-5-bromopyridine |
| Initial Reaction Type | Suzuki-Miyaura Coupling | Bromination |
| Overall Yield | High | Moderate |
| Reaction Steps | Potentially fewer steps due to pre-functionalized starting material | May require additional steps for functionalization |
| Selectivity | High regioselectivity due to differential halogen reactivity | May require protecting groups or result in isomeric mixtures |
| Key Advantage | Orthogonal reactivity of Iodo and Bromo groups allows for sequential couplings. | Readily available and inexpensive starting material. |
Synthetic Route Validation: Synthesis of a Disubstituted Methoxy-Pyridine
A key application of this compound is in the synthesis of complex pharmaceutical intermediates. One such example is its use in the synthesis of precursors for drugs like Empagliflozin. Below, we compare a synthetic approach starting from this compound with an alternative route commencing with a different substituted pyridine.
Route 1: Sequential Cross-Coupling of this compound
This route takes advantage of the higher reactivity of the C-I bond at the 2-position for an initial Suzuki-Miyaura coupling, followed by a subsequent coupling reaction at the less reactive C-Br bond at the 5-position.
Alternative Route 2: Stepwise Functionalization of 2-Amino-5-bromopyridine
This alternative approach begins with a more readily available starting material and involves a sequence of bromination, iodination, and methoxylation to arrive at a similar disubstituted pyridine.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure for the selective coupling at the 2-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system via syringe.
-
Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling of the Resulting 2-Aryl-5-bromo-3-methoxypyridine
This protocol outlines the subsequent coupling at the 5-position.
Materials:
-
2-Aryl-5-bromo-3-methoxypyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 2-Aryl-5-bromo-3-methoxypyridine, palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The use of this compound offers a highly efficient and regioselective route to 2,5-disubstituted 3-methoxypyridines. The orthogonal reactivity of the iodo and bromo substituents allows for a streamlined, two-step sequential cross-coupling strategy, which can be advantageous in terms of overall yield and reduction of synthetic steps compared to building the substituted pyridine ring from simpler precursors.
While alternative routes starting from more accessible materials like 2-aminopyridine are viable, they often necessitate a longer synthetic sequence involving multiple halogenation and functional group interconversion steps.[1] The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability and cost of starting materials, and the desired overall efficiency of the synthesis. For complex targets requiring precise control over substituent placement, this compound presents a compelling and powerful synthetic tool.
References
comparative yield analysis for different cross-coupling partners with 5-Bromo-2-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various palladium-catalyzed cross-coupling reactions utilizing the versatile building block, 5-Bromo-2-iodo-3-methoxypyridine. This compound, featuring two distinct halogen atoms, offers a valuable platform for sequential and selective functionalization, a critical strategy in the synthesis of complex molecules for pharmaceutical and materials science applications. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, where the C-I bond is generally more susceptible to oxidative addition to a palladium(0) catalyst, allows for predictable, regioselective transformations.[1]
This document outlines the expected yields and detailed experimental protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions. The provided data is a synthesis of established methodologies for structurally similar halo-pyridines and related heterocyclic systems, offering a robust starting point for reaction optimization.
Comparative Yield Analysis
The following tables summarize the anticipated yields for the selective cross-coupling at the more reactive 2-iodo position of this compound with various coupling partners. It is important to note that yields are highly dependent on the specific substrate, catalyst system, and reaction conditions, and optimization is often necessary to achieve the desired outcome.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For this compound, selective coupling at the 2-iodo position is readily achievable with a variety of aryl- and heteroarylboronic acids.
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 80-90 |
| 3-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | DME/H₂O | 85 | 12 | 82-92 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 95 | 18 | 75-85 |
Table 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.
| Coupling Partner (R-C≡CH) | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 3-5 | 90-98 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | 60 | 6 | 88-95 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | Acetonitrile | 70 | 4 | 80-90 |
| 1-Heptyne | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | 1,4-Dioxane | 85 | 8 | 85-92 |
Table 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine functionalities.
| Coupling Partner (R¹R²NH) | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 12 | 90-98 |
| Aniline | Pd(OAc)₂ | Xantphos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 85-95 |
| n-Butylamine | Pd₂(dba)₃ | RuPhos | LHMDS | THF | 80 | 10 | 88-96 |
| Indole | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Toluene | 105 | 24 | 75-85 |
Table 4: Stille Coupling
The Stille coupling offers another route to carbon-carbon bond formation using organostannane reagents. While effective, the toxicity of tin compounds is a significant consideration.
| Coupling Partner (R-SnBu₃) | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | LiCl | Toluene | 110 | 12 | 80-90 |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | DMF | 90 | 8 | 85-95 |
| Tributyl(2-thienyl)stannane | Pd₂(dba)₃ | AsPh₃ | NMP | 100 | 16 | 78-88 |
| (E)-Tributyl(2-phenylvinyl)stannane | Pd(PPh₃)₄ | - | Dioxane | 100 | 12 | 82-92 |
Experimental Protocols
The following are generalized experimental protocols for the selective cross-coupling at the 2-iodo position of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material (typically 12-18 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 5-10 mol%).
-
Reagent Addition: Add the solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 2-3 equiv.). Stir for 10-15 minutes.
-
Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv.) followed by this compound (1.0 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, cool the mixture and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Selective Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.), followed by the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is then washed with water and brine, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography.
Visualizing Cross-Coupling Pathways
The following diagrams illustrate the logical flow of selective cross-coupling reactions on this compound.
Caption: Selective cross-coupling at the 2-iodo position.
Caption: General experimental workflow for cross-coupling.
References
A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-2-iodo-3-methoxypyridine Derivatives
The rigorous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates, such as 5-Bromo-2-iodo-3-methoxypyridine derivatives, is a cornerstone of drug discovery and development. Ensuring the chemical integrity of these compounds is critical, as even trace impurities can alter biological activity, lead to false-positive results in screening assays, or introduce toxicity. For instance, the Journal of Medicinal Chemistry mandates a purity of greater than 95% for all tested compounds to ensure that observed biological effects are not skewed by highly active impurities[1].
This guide provides a comparative analysis of the most effective analytical techniques for assessing the purity of this compound and related derivatives. It offers detailed experimental protocols and performance data to assist researchers in selecting the most appropriate methods for their specific needs.
Comparison of Key Analytical Techniques
The primary methods for determining the purity of substituted pyridine derivatives include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic technique. Each method offers distinct advantages and provides complementary information.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis due to its high resolution, sensitivity, and specificity[2]. It excels at separating the main compound from potential impurities, such as unreacted starting materials or by-products from the synthesis[2]. Reversed-phase HPLC (RP-HPLC) is particularly common for aromatic compounds[2].
-
Quantitative NMR (qNMR): NMR spectroscopy is a powerful tool for both structural elucidation and purity determination[3][4]. Quantitative ¹H NMR (qHNMR) offers a versatile and orthogonal approach to purity assessment. It is a "primary ratio method" of measurement, meaning it can provide an absolute purity value when a certified internal standard is used, and can detect impurities that may not have a UV chromophore, making them invisible to standard HPLC-UV detection[4][5].
-
Mass Spectrometry (MS): Mass spectrometry identifies compounds by measuring their mass-to-charge ratio. While differentiating isomers by MS alone can be challenging, its strength lies in identifying unknown impurities when coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS)[6]. The fragmentation patterns can also provide valuable structural information about impurities[6]. For halogenated compounds like this compound, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) creates a characteristic M+2 peak that helps confirm the presence of bromine in the molecule[7].
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution and sensitivity; excellent for quantification (area %); robust and widely available.[2] | Requires a chromophore for UV detection; may not detect all impurities; isomer separation can be challenging.[8] | Routine purity checks; quantification of known impurities; stability testing. |
| qNMR (¹H NMR) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Provides structural confirmation and quantification simultaneously; non-destructive; universal detection (for ¹H-containing molecules); absolute quantification with a standard.[4][5] | Lower sensitivity than HPLC; complex spectra with overlapping signals can be difficult to interpret[6]; requires a pure, certified internal standard for absolute quantification. | Orthogonal purity assessment; structural verification; quantification of major components and impurities without reference standards for each impurity. |
| LC-MS / GC-MS | Combines chromatographic separation with mass-based detection. | Excellent for identifying unknown impurities by molecular weight; high sensitivity; provides structural information from fragmentation patterns.[6] | Quantification can be less precise than HPLC-UV without individual impurity standards; ionization efficiency can vary between compounds. | Identification and structural elucidation of unknown impurities and degradation products. |
| TLC | Separation based on differential partitioning on a solid plate. | Simple, rapid, and cost-effective; suitable for screening multiple samples simultaneously.[2] | Primarily qualitative or semi-quantitative; lower resolution and sensitivity compared to HPLC.[2] | Rapid reaction monitoring; preliminary purity screening. |
Detailed Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) Method for Purity Determination
This protocol outlines a general stability-indicating RP-HPLC method suitable for quantifying the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its effectiveness in separating aromatic compounds.[2]
-
Mobile Phase: Gradient elution is often necessary to separate both polar and non-polar impurities.[2]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: DAD set to monitor across a range (e.g., 210-400 nm) to detect impurities with different absorption maxima. A specific wavelength (e.g., 275 nm) can be used for quantification.[2][8]
-
Injection Volume: 10 µL.[2]
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.1-0.5 mg/mL.[2]
-
Analysis: Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes until a stable baseline is achieved.[8] Inject the sample solution.
-
Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The formula is: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative ¹H NMR (qHNMR) for Absolute Purity Assessment
This protocol describes how to determine the absolute purity of a sample using an internal standard.
Instrumentation and Materials:
-
NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
Internal Standard (IS): A certified, stable compound with a known purity that does not have signals overlapping with the analyte. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent that dissolves both the analyte and the internal standard (e.g., DMSO-d₆, CDCl₃).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a similar mass of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ of both the analyte and standard) to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Acquire the spectrum under quantitative conditions, ensuring a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully integrate at least one well-resolved, non-overlapping signal for the analyte and one for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass weighed
-
P_IS: Purity of the internal standard (%)
-
Visualized Workflows and Decision Guides
To further aid researchers, the following diagrams illustrate a standard workflow for purity assessment and a guide for selecting the appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-iodo-3-methoxypyridine: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-2-iodo-3-methoxypyridine (CAS No. 944805-60-1), a halogenated pyridine derivative utilized in pharmaceutical and agrochemical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Due to its classification as a halogenated organic compound, this compound is considered hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Improper disposal can lead to the release of harmful substances into the environment. This guide outlines the necessary steps for the safe handling and disposal of this compound and associated contaminated materials.
Hazard Profile and Safety Precautions
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2] When handling this compound, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Impervious gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a dust mask (e.g., N95) is recommended. |
Step-by-Step Disposal Protocol
This protocol details the procedures for the disposal of pure this compound and materials contaminated with it.
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste contaminated with this compound must be collected in a designated, leak-proof, and chemically compatible container.[1] Suitable containers are typically made of polyethylene or glass.
-
Halogenated Organic Waste Stream: This compound must be disposed of in the "halogenated organic waste" stream. Do not mix with non-halogenated waste, as this will increase the volume of hazardous waste.[3]
-
Incompatible Materials: Avoid mixing with strong acids, bases, or oxidizing agents in the same waste container to prevent dangerous reactions.[1]
2. Container Labeling:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[1]
-
Full Chemical Name: The label must include the full chemical name, "this compound," and its CAS number (944805-60-1).[1] Do not use abbreviations or chemical formulas.
-
Constituent List: If it is a mixed waste, list all constituents and their approximate percentages.[1]
3. Spill Management:
-
Immediate Action: In the event of a spill, the area should be evacuated and ventilated.
-
Containment: Spills should be absorbed using an inert material such as sand, earth, or vermiculite.[1][4]
-
Collection: The absorbed material should be carefully collected into the designated hazardous waste container.
-
Decontamination: The spill area should be cleaned with a detergent solution followed by water. All cleaning materials must also be disposed of as hazardous waste.
4. Final Disposal:
-
Professional Disposal Service: The sealed and labeled waste container must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1]
-
Incineration: The recommended method for the disposal of pyridine-containing waste is incineration.[5] This should be carried out in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to neutralize harmful combustion by-products.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and sustainable research environment.
References
Personal protective equipment for handling 5-Bromo-2-iodo-3-methoxypyridine
This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-2-iodo-3-methoxypyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.
Chemical Identifier:
Hazard Identification:
-
Signal Word: Warning[1]
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1][2]
-
Primary Hazards: Irritant[3]
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or goggles are mandatory.[4] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection against a broad range of chemicals.[5][6][7] It is crucial to inspect gloves for any damage before use and to change them immediately upon contact with the chemical. For tasks with a higher risk of exposure, double gloving is recommended.[4][8] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat, such as Nomex®, should be worn and fully buttoned to cover as much skin as possible.[5] Clothing worn underneath should be made of natural fibers like cotton.[5] |
| Foot Protection | Closed-toe Shoes | Appropriate shoes that cover the entire foot are required.[5] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[5] |
| Respiratory Protection | Respirator | Use of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[6][7] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[5] |
Operational Plan
This section outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that the fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Inspect all PPE for integrity and wear it correctly.
-
Locate the nearest safety shower and eyewash station.[9]
2. Handling:
-
Handle the solid compound carefully to avoid generating dust.
-
If transferring the solid, use a spatula or other appropriate tool.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Do not eat, drink, or smoke in the handling area.[11]
3. Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[2]
-
Decontaminate the work surface and any equipment used.
-
Properly label and store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and oxidizing agents.[2][6]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect excess solid and any contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads) in a designated, labeled, and sealed hazardous waste container.[2]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound AldrichCPR 944805-60-1 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. uwyo.edu [uwyo.edu]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
